molecular formula C5H2Br2O3 B039660 4,5-Dibromo-2-furoic acid CAS No. 2434-03-9

4,5-Dibromo-2-furoic acid

Cat. No.: B039660
CAS No.: 2434-03-9
M. Wt: 269.88 g/mol
InChI Key: BHUVICYZDBUMIU-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-furoic acid is a highly functionalized heterocyclic building block of significant interest in synthetic and medicinal chemistry. Its core value lies in the strategic placement of two bromine atoms on the furan ring, which serve as excellent handles for further derivatization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows researchers to construct complex, diverse biaryl and aryl-alkyne structures for the development of novel pharmaceutical candidates and organic materials. The carboxylic acid moiety adds a key dimension of functionality, enabling the formation of amides, esters, and other conjugates to fine-tune molecular properties such as solubility, binding affinity, and metabolic stability. This compound is particularly valuable as a precursor in the synthesis of furoic acid-based inhibitors and as a key intermediate in the construction of complex molecular architectures for high-throughput screening libraries. Its utility extends to materials science, where it serves as a monomer for the synthesis of functionalized polymers and conjugated systems with tailored electronic properties. This compound is an indispensable tool for researchers exploring structure-activity relationships (SAR) and developing new chemical entities.

Properties

IUPAC Name

4,5-dibromofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2O3/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUVICYZDBUMIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400663
Record name 4,5-Dibromo-2-furoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2434-03-9
Record name 4,5-Dibromo-2-furoic acid
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Record name 4,5-Dibromo-2-furoic acid
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Foundational & Exploratory

4,5-Dibromo-2-furoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2434-03-9

This technical guide provides a comprehensive overview of 4,5-Dibromo-2-furoic acid, a halogenated heterocyclic compound of interest to researchers, scientists, and professionals in drug development and organic synthesis. This document details its chemical and physical properties, safety information, a plausible synthesis protocol, and its application as a key building block in complex molecular architectures.

Chemical and Physical Properties

This compound is a solid, white to pale brown powder or crystalline powder.[1] It is a derivative of 2-furoic acid with bromine atoms substituted at the 4 and 5 positions of the furan ring.

Table 1: Chemical Identifiers and Properties

PropertyValueReference
CAS Number 2434-03-9
IUPAC Name 4,5-dibromofuran-2-carboxylic acid[2]
Synonyms 2,3-Dibromofuran-5-carboxylic acid, 4,5-dibromo-furan-2-carboxylic acid[3]
Molecular Formula C₅H₂Br₂O₃
Molecular Weight 269.88 g/mol
Appearance White to cream to pale brown powder or crystalline powder[1]
Melting Point 169-173 °C
Boiling Point 328.7±42.0 °C at 760 mmHg (Predicted)[3]
pKa 2.58±0.16 (Predicted)[3]

Spectroscopic Data

Table 2: Spectroscopic Data for 2-Furoic Acid (for reference)

SpectrumKey PeaksReference
¹H NMR (400 MHz, DMSO-d₆)δ 7.90 (dd, J = 1.64, 0.76 Hz, 1H), 7.22 (dd, J = 3.48, 0.76 Hz, 1H), 6.64 (dd, J = 3.44, 1.72 Hz, 1H)[4]
¹³C NMR (100MHz, DMSO)δ 159.81, 147.44, 145.38, 118.16, 112.52
IR (KBr Pellet)The spectrum shows characteristic bands for the O-H stretch of the carboxylic acid, C=O stretch, and C-O stretches of the furan ring.
Mass Spectrum (EI)Molecular Ion (M⁺) at m/z = 112[5]

Synthesis Protocol

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Esterification cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis FuroicAcid 2-Furoic Acid Ester Methyl 2-furoate FuroicAcid->Ester  CH3OH, H2SO4 (cat.) Reflux DibromoEster Methyl 4,5-dibromo-2-furoate Ester->DibromoEster  Br2, CCl4 Anhydrous FinalProduct This compound DibromoEster->FinalProduct  1. NaOH (aq), Reflux 2. H3O+ G cluster_0 Substrate Synthesis cluster_1 Intramolecular Diels-Alder Reaction DibromoFuroicAcid This compound ActivatedEster Activated Ester Derivative DibromoFuroicAcid->ActivatedEster  e.g., SOCl2 AmideCoupling Amide Coupling with Alkenyl Amine ActivatedEster->AmideCoupling DielsAlderPrecursor Diels-Alder Precursor AmideCoupling->DielsAlderPrecursor Cycloaddition Thermal Cycloaddition DielsAlderPrecursor->Cycloaddition  Heat PolycyclicProduct Polycyclic Product Cycloaddition->PolycyclicProduct

References

4,5-Dibromo-2-furoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 4,5-Dibromo-2-furoic acid, alongside a detailed, plausible experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Data

This compound is a halogenated derivative of furoic acid. Its key quantitative data are summarized in the table below for ease of reference.

PropertyValueSource
Molecular Formula C₅H₂Br₂O₃[1][2][3][4][5]
Molecular Weight 269.88 g/mol [1][2][3][4][5]
CAS Number 2434-03-9[1][2][3][4][5]
Appearance Solid[2][4]
Melting Point 169-173 °C[2][4]
InChI Key BHUVICYZDBUMIU-UHFFFAOYSA-N[1][2][4]
Canonical SMILES C1=C(OC(=C1Br)Br)C(=O)O[1]

Synthesis of this compound

Experimental Protocol: Bromination of 2-Furoic Acid

Objective: To synthesize this compound via the direct bromination of 2-furoic acid.

Materials:

  • 2-Furoic acid

  • Liquid bromine (Br₂)

  • A suitable inert solvent (e.g., Dichloromethane, Carbon tetrachloride)

  • Sodium thiosulfate solution (for quenching)

  • Sodium bicarbonate solution (for workup)

  • Hydrochloric acid (for acidification)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 2-furoic acid in a suitable inert solvent.

  • Bromination: Cool the solution in an ice bath. Slowly add a stoichiometric amount of liquid bromine (2 equivalents) from the dropping funnel to the stirred solution. The reaction is exothermic and should be controlled by the rate of addition and the ice bath.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the red-brown color of bromine disappears.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted starting material and the acidic byproducts. The desired product, being a carboxylic acid, will move to the aqueous layer as its sodium salt.

  • Isolation: Separate the aqueous layer and acidify it with hydrochloric acid until the product precipitates out.

  • Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry it. Further purification can be achieved by recrystallization from an appropriate solvent system.

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and by measuring its melting point.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound from 2-furoic acid.

Synthesis_Workflow Start 2-Furoic Acid Reaction Electrophilic Bromination Start->Reaction Reagent Bromine (Br₂) Inert Solvent Reagent->Reaction Intermediate Reaction Mixture Reaction->Intermediate Quench Quenching (Sodium Thiosulfate) Intermediate->Quench Workup Aqueous Workup (Extraction & Acidification) Quench->Workup Product This compound Workup->Product

Caption: Synthesis workflow for this compound.

References

Navigating the Spectroscopic Landscape of 4,5-Dibromo-2-furoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR and ¹³C NMR spectral data of 4,5-Dibromo-2-furoic acid. Due to the limited availability of publicly accessible, experimentally verified spectral data for this specific compound, this guide presents a comprehensive, predicted analysis based on established NMR principles and data from structurally related compounds. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development by offering insights into the characterization of this halogenated furoic acid derivative.

Predicted ¹H NMR and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are derived from the analysis of 2-furoic acid, 5-bromo-2-furoic acid, and other related brominated furan derivatives. The electron-withdrawing effects of the bromine atoms and the carboxylic acid group are the primary determinants of the predicted chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-37.3 - 7.5Singlet (s)
COOH11 - 13Singlet (s), broad

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2 (C=O)158 - 162
C-3115 - 120
C-4118 - 123
C-5125 - 130
COOH165 - 170

Experimental Protocols

While a specific experimental protocol for acquiring the NMR spectra of this compound is not available, a general methodology for similar aromatic carboxylic acids is provided below.

General Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent is critical to ensure the solubility of the compound and to avoid overlapping solvent signals with analyte peaks.

    • Transfer the solution into a standard 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Temperature: Standard probe temperature (e.g., 298 K).

    • Reference: The residual solvent peak is typically used as an internal standard for chemical shift calibration (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Approximately 15 ppm, centered around 6-7 ppm.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 200 ppm, centered around 100 ppm.

    • Number of Scans: 1024 to 4096 scans, or more, may be necessary due to the lower natural abundance of ¹³C and the potential for long relaxation times of quaternary carbons.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

    • Reference the chemical shift scale to the appropriate solvent peak.

Visualizing the Molecular Structure and NMR Logic

The following diagrams illustrate the chemical structure of this compound and the logical workflow for its NMR spectral analysis.

Chemical_Structure Chemical Structure of this compound cluster_furan Furan Ring cluster_substituents Substituents C2 C2 C3 C3 C2->C3 COOH COOH C2->COOH C4 C4 C3->C4 H3 H C3->H3 C5 C5 C4->C5 Br4 Br C4->Br4 O1 O C5->O1 Br5 Br C5->Br5 O1->C2

Caption: Chemical structure of this compound.

NMR_Analysis_Workflow NMR Spectral Analysis Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_analysis Spectral Analysis cluster_output Output Sample_Prep Sample Preparation H1_NMR 1H NMR Acquisition Sample_Prep->H1_NMR C13_NMR 13C NMR Acquisition Sample_Prep->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phasing Phasing & Baseline Correction FT->Phasing Referencing Chemical Shift Referencing Phasing->Referencing Chem_Shift Chemical Shift Analysis Referencing->Chem_Shift Integration Integration (1H) Referencing->Integration Structure_Corr Structure Correlation Chem_Shift->Structure_Corr Data_Tables Data Tables Chem_Shift->Data_Tables Integration->Structure_Corr Integration->Data_Tables Structure_Elucidation Structure Elucidation Structure_Corr->Structure_Elucidation Structure_Elucidation->Data_Tables

Caption: Logical workflow for NMR spectral analysis.

Infrared Spectroscopy of 4,5-Dibromo-2-furoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 4,5-Dibromo-2-furoic acid. Due to the absence of a publicly available experimental spectrum for this specific compound, this document presents a predicted spectrum and corresponding data based on the analysis of its constituent functional groups and comparison with structurally similar molecules, such as 2-furoic acid and other halogenated furan derivatives. This guide offers a robust framework for the characterization of this compound and related compounds.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is expected to be dominated by the characteristic vibrations of the carboxylic acid group and the substituted furan ring. The presence of heavy bromine atoms will influence the vibrational frequencies, particularly in the lower wavenumber region. The predicted key IR absorption bands, their intensities, and corresponding functional group assignments are summarized in the table below.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300 - 2500Broad, StrongO-H stretch (Carboxylic acid dimer)[1][2][3]
~1710StrongC=O stretch (Carboxylic acid, conjugated)[1][2][4]
~1550MediumC=C stretch (Furan ring)
~1420MediumC-O-H bend (in-plane)
~1300MediumC-O stretch (Carboxylic acid)[1][4]
~1150StrongRing C-O-C stretch (Furan)
~920Broad, MediumO-H bend (out-of-plane)[1][4]
Below 800Medium-WeakC-Br stretch

Experimental Protocol for Solid-State IR Spectroscopy

This section outlines a standard procedure for obtaining a high-quality infrared spectrum of solid this compound using the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

Instrumentation and Materials
  • Fourier Transform Infrared (FTIR) Spectrometer

  • ATR accessory with a diamond or germanium crystal

  • Alternatively: Hydraulic press and KBr pellet die kit

  • This compound (solid, pure sample)[5][6]

  • Infrared grade Potassium Bromide (KBr), desiccated

  • Spatula, agate mortar, and pestle

  • Methanol or acetone for cleaning

Procedure: ATR Method
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan: With the ATR crystal clean and free of any sample, perform a background scan. This will account for any atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the ATR crystal.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

  • Sample Scan: Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Process the resulting spectrum, which may include baseline correction and ATR correction if necessary.

  • Cleaning: Thoroughly clean the ATR crystal with a solvent-moistened soft tissue (e.g., methanol or acetone) to remove all traces of the sample.

Procedure: KBr Pellet Method
  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture should be a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to the KBr pellet die. Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Sample Holder: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Background Scan: If not already performed, run a background scan with an empty sample compartment.

  • Sample Scan: Acquire the infrared spectrum of the KBr pellet.

  • Data Processing: Process the spectrum, including baseline correction if needed.

Visualization of Key Concepts

Molecular Structure and Key Vibrational Modes

The following diagram illustrates the molecular structure of this compound and highlights the key functional groups responsible for the major infrared absorption bands.

Caption: Molecular structure of this compound with key vibrational modes.

Experimental Workflow for IR Spectroscopy

The logical flow of obtaining and analyzing an infrared spectrum of a solid sample is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Obtain Pure Sample atr_prep Place on ATR Crystal start->atr_prep ATR Method kbr_prep Grind with KBr & Press Pellet start->kbr_prep KBr Method background Perform Background Scan atr_prep->background kbr_prep->background sample_scan Acquire Sample Spectrum background->sample_scan processing Process Spectrum (e.g., Baseline Correction) sample_scan->processing interpretation Peak Identification & Interpretation processing->interpretation report Generate Report interpretation->report

Caption: Workflow for solid-state infrared spectroscopy.

References

Mass Spectrometry of 4,5-Dibromo-2-furoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromo-2-furoic acid is a halogenated heterocyclic organic compound with potential applications in organic synthesis and drug development. Its structure, featuring a furan ring substituted with two bromine atoms and a carboxylic acid group, makes it a subject of interest for creating more complex molecules. This guide provides an in-depth technical overview of the mass spectrometry analysis of this compound, including detailed experimental protocols, fragmentation analysis, and a summary of its synthesis and potential biological relevance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
Molecular FormulaC₅H₂Br₂O₃--INVALID-LINK--
Molecular Weight269.88 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number2434-03-9--INVALID-LINK--
AppearanceSolid--INVALID-LINK--
Melting Point169-173 °C--INVALID-LINK--
SMILESOC(=O)c1cc(Br)c(Br)o1--INVALID-LINK--
InChI1S/C5H2Br2O3/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9)--INVALID-LINK--

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound. For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization is often necessary to increase volatility and improve chromatographic peak shape.

Electron Ionization (EI) Mass Spectrum Data

The mass spectrum of this compound is characterized by a distinctive isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peak [M]⁺• is expected around m/z 268, 270, and 272 with a characteristic intensity ratio.

m/z (Predicted)IonRelative Intensity
272[M+4]⁺• (C₅H₂⁸¹Br₂O₃)High
270[M+2]⁺• (C₅H₂⁷⁹Br⁸¹BrO₃)High
268[M]⁺• (C₅H₂⁷⁹Br₂O₃)Moderate
225/227[M-COOH]⁺Moderate
191/193[M-Br]⁺Low
146[M-2Br]⁺Low
112[C₄H₂Br]⁺Low
68[C₄H₄O]⁺•Low

Experimental Protocols

GC-MS Analysis Protocol (with Derivatization)

This protocol outlines a general procedure for the GC-MS analysis of this compound following derivatization to its methyl ester.

  • Derivatization (Methylation):

    • Dissolve 1-5 mg of this compound in 1 mL of methanol.

    • Add 2-4 drops of concentrated sulfuric acid.

    • Reflux the mixture for 1-2 hours.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the methyl ester with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Reconstitute the sample in a solvent suitable for GC injection (e.g., hexane or ethyl acetate).

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.

    • Mass Spectrometer: Agilent 5977A mass selective detector or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split or splitless mode can be optimized).

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-500.

LC-MS/MS Analysis Protocol

LC-MS/MS is suitable for the direct analysis of this compound without derivatization, offering high sensitivity and specificity.

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

    • Prepare working standards by serial dilution of the stock solution with the mobile phase.

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

    • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or similar reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • Start with 5% B, hold for 1 minute.

      • Linearly increase to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electrospray Ionization (ESI), negative mode.

      • Capillary Voltage: 3500 V.

      • Source Temperature: 300 °C.

      • Gas Flow: 10 L/min.

      • Nebulizer Pressure: 45 psi.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan for qualitative analysis.

Synthesis of this compound

A plausible synthetic route to this compound involves the direct bromination of 2-furoic acid. A patent describes the bromination of a furoic acid ester, which suggests a similar approach for the free acid.[1]

Synthesis FuroicAcid 2-Furoic Acid Bromination Bromination FuroicAcid->Bromination Br₂, Solvent DibromoFuroicAcid This compound Bromination->DibromoFuroicAcid

Synthesis of this compound.
Synthetic Protocol Outline

  • Dissolution: Dissolve 2-furoic acid in a suitable solvent, such as acetic acid or a chlorinated solvent.

  • Bromination: Slowly add a stoichiometric amount of bromine (Br₂) to the solution at room temperature with stirring.

  • Reaction: Continue stirring the reaction mixture until the reaction is complete (monitored by TLC or GC).

  • Workup: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.

  • Isolation: Extract the product with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Potential Biological Interactions and Drug Development

While specific signaling pathways for this compound are not well-documented, furan derivatives are known to possess a wide range of biological activities. The presence of bromine atoms can enhance lipophilicity and potentially modulate the compound's interaction with biological targets. One area of interest is enzyme inhibition, where the molecule could act as a competitive or non-competitive inhibitor.

BiologicalInteractions cluster_0 Potential Cellular Interactions Molecule This compound Inhibition Inhibition Molecule->Inhibition Binds to enzyme Enzyme Target Enzyme Product Biological Product Enzyme->Product Catalyzes reaction Substrate Endogenous Substrate Substrate->Enzyme Binds to active site Inhibition->Enzyme

Potential enzyme inhibition by this compound.

The logical workflow for investigating the potential of this compound in drug development would involve several key stages, from initial synthesis and characterization to biological screening and lead optimization.

DrugDevelopmentWorkflow cluster_workflow Drug Development Workflow Synthesis Synthesis & Purification Analysis Mass Spectrometry Analysis (QC) Synthesis->Analysis Screening Biological Screening (e.g., Enzyme Assays) Analysis->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization Hit->Optimization Active Compound Preclinical Preclinical Studies Optimization->Preclinical

Drug development workflow for this compound.

Conclusion

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. The detailed experimental protocols for GC-MS and LC-MS, along with the predicted fragmentation patterns, offer a solid foundation for researchers working with this compound. While specific biological pathways remain to be elucidated, the provided synthesis outline and conceptual drug development workflow highlight the potential of this compound as a building block in medicinal chemistry. Further research is warranted to fully explore its biological activities and therapeutic potential.

References

Solubility Profile of 4,5-Dibromo-2-furoic Acid in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,5-Dibromo-2-furoic acid in common organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this guide focuses on qualitative solubility, inferred solubility based on related compounds, and standardized experimental protocols for determining solubility. This information is critical for researchers and professionals in drug development and other scientific fields who handle this compound for various applications, including its use as a chemical intermediate.

Core Concepts in Solubility

The solubility of a compound is a fundamental physical property that dictates its utility in various chemical processes, from reaction kinetics to purification and formulation. For a carboxylic acid like this compound, solubility is primarily governed by the interplay between the polar carboxylic acid group and the larger, more nonpolar dibrominated furan ring. The general principle of "like dissolves like" suggests that this compound will exhibit greater solubility in polar organic solvents capable of hydrogen bonding.

Qualitative Solubility of this compound

For comparative context, the parent compound, 2-furoic acid, is known to be soluble in several common organic solvents. It is reasonable to infer that this compound will exhibit similar, though not identical, solubility behavior. The addition of two bromine atoms increases the molecular weight and potentially the lipophilicity of the molecule, which may slightly decrease its solubility in highly polar solvents like water, while potentially increasing it in less polar organic solvents compared to the unsubstituted furoic acid.

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent TypeExpected Qualitative SolubilityRationale
MethanolPolar ProticSolubleCapable of hydrogen bonding with the carboxylic acid group. The methyl ester of this compound is known to be soluble in methanol.
EthanolPolar ProticSolubleSimilar to methanol, it can act as a hydrogen bond donor and acceptor.
AcetonePolar AproticSolubleThe polar carbonyl group can interact with the carboxylic acid group of the solute.
Dichloromethane (DCM)NonpolarSparingly Soluble to InsolubleLacks the ability to form strong hydrogen bonds with the carboxylic acid.
Diethyl EtherNonpolarSparingly SolubleCan act as a hydrogen bond acceptor but is less polar than alcohols and acetone.
HexaneNonpolarInsolubleAs a nonpolar hydrocarbon, it is a poor solvent for a polar carboxylic acid.
WaterPolar ProticSparingly SolubleThe hydrophobic dibromofuran ring counteracts the hydrophilic nature of the carboxylic acid group. Solubility is expected to be pH-dependent.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

  • Quantification:

    • Dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry against a standard calibration curve.

  • Calculation:

    • Calculate the solubility of this compound in the solvent at the specified temperature using the following formula:

    Solubility (mg/mL) = (Concentration of diluted sample (mg/mL) × Dilution factor × Volume of flask (mL)) / Volume of supernatant taken (mL)

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a solid compound in a liquid solvent.

G start Start: Excess Solid and Solvent equilibration Equilibration in Thermostatic Shaker Bath start->equilibration Shake for 24-72h at constant T settling Settling of Undissolved Solid equilibration->settling Stop shaking for >2h sampling Syringe Withdrawal of Supernatant settling->sampling filtration Syringe Filtration (0.45 µm) sampling->filtration dilution Dilution of Filtered Sample filtration->dilution analysis Quantitative Analysis (e.g., HPLC, UV-Vis) dilution->analysis Inject into instrument calculation Solubility Calculation analysis->calculation Use calibration curve end End: Solubility Data calculation->end

Caption: General workflow for determining the solubility of a solid compound.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not currently available in the public domain, its chemical structure provides a strong basis for inferring its qualitative solubility. It is expected to be soluble in polar organic solvents such as methanol, ethanol, and acetone. For applications requiring precise solubility values, the provided experimental protocol for the isothermal shake-flask method offers a reliable approach for empirical determination. This guide serves as a foundational resource for researchers and professionals, enabling informed solvent selection and facilitating further investigation into the physicochemical properties of this compound.

Crystal Structure of 4,5-Dibromo-2-furoic Acid: A Search of the Crystallographic Record

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of established crystallographic databases and the scientific literature, the crystal structure of 4,5-Dibromo-2-furoic acid has not been experimentally determined and is therefore not publicly available.

This in-depth guide was intended to provide a technical overview of the crystal structure of this compound for researchers, scientists, and drug development professionals. However, the absence of a published crystal structure, including a Crystallographic Information File (CIF), in resources such as the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database, prevents the presentation of quantitative data such as unit cell parameters, bond lengths, and bond angles.

While specific experimental protocols for the synthesis and crystallization of this compound leading to single crystals suitable for X-ray diffraction are not detailed in the context of a crystal structure determination, the compound itself is commercially available.[1] Its synthesis is a known chemical process.

For context, the parent compound, 2-furoic acid, has a known crystal structure.[2][3][4] The study of its crystal structure provides a foundation for understanding how substitutions, such as the addition of bromine atoms, might influence the molecular packing and intermolecular interactions in the solid state. Similarly, the crystal structure of the related compound, 5-Bromo-2-furoic acid, is also known and offers further comparative insights.

General Experimental Workflow for Crystal Structure Determination

For the benefit of researchers interested in determining the crystal structure of this compound or similar organic molecules, a general experimental workflow for single-crystal X-ray diffraction is outlined below. This process represents a standard approach in the field of crystallography.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystallization_method Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) solvent_screening->crystallization_method crystal_mounting Crystal Selection & Mounting crystallization_method->crystal_mounting data_collection Data Collection (Diffractometer) crystal_mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Structural Model (CIF)

General workflow for crystal structure determination.

Detailed Methodologies for Key Experiments

Should a researcher undertake the determination of the crystal structure of this compound, the following experimental protocols would be relevant:

1. Synthesis and Purification:

While the compound is commercially available, a synthetic route could involve the bromination of 2-furoic acid. The purification of the crude product is crucial for obtaining high-quality crystals. This is typically achieved through recrystallization from a suitable solvent or by column chromatography to remove impurities that could inhibit crystal growth.

2. Crystallization:

  • Solvent Screening: A critical step is to identify a suitable solvent or solvent system from which single crystals can be grown. This is often done on a small scale by dissolving the compound in a variety of solvents and observing the outcome upon slow evaporation.

  • Crystal Growth Techniques:

    • Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.

    • Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a larger reservoir of a second solvent (the "anti-solvent") in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

3. Single-Crystal X-ray Diffraction:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size with well-defined faces) is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 100 K).

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Data Processing: The raw diffraction data are processed to correct for experimental factors and to determine the unit cell dimensions and the intensities of the unique reflections.

  • Structure Solution and Refinement: The processed data are used to solve the phase problem and generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to obtain the final crystal structure. The quality of the final structure is assessed using various crystallographic metrics.

The successful completion of these steps would yield the crystallographic data necessary for a full technical guide on the crystal structure of this compound. Researchers in the fields of crystallography, medicinal chemistry, and materials science are encouraged to pursue this determination to fill the current gap in the scientific record.

References

A Deep Dive into 4,5-Dibromo-2-furoic acid: A Theoretical and Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dibromo-2-furoic acid, a halogenated derivative of the furan series, presents a molecule of interest for synthetic chemistry and potential pharmacological applications. Its utility as a building block, particularly in reactions like the Diels-Alder cycloaddition, has been noted. This technical guide provides a comprehensive theoretical and computational examination of this compound. Utilizing Density Functional Theory (DFT) calculations, this paper elucidates the molecule's structural, vibrational, and electronic properties. Furthermore, detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of the potential biological activities of brominated furan derivatives. This document aims to serve as a foundational resource for researchers engaged in the study and application of this and related compounds.

Physicochemical Properties

This compound is a solid at room temperature with a molecular weight of 269.88 g/mol . A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₅H₂Br₂O₃
Molecular Weight 269.88 g/mol
CAS Number 2434-03-9
Appearance Solid
Melting Point 169-173 °C
SMILES OC(=O)c1cc(Br)c(Br)o1
InChI 1S/C5H2Br2O3/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9)
InChIKey BHUVICYZDBUMIU-UHFFFAOYSA-N

Theoretical and Computational Analysis

To provide a deeper understanding of the molecular characteristics of this compound, a series of quantum chemical calculations were performed using Density Functional Theory (DFT).

Computational Methodology

The molecular geometry of this compound was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. Vibrational frequency calculations were performed at the same level of theory to confirm the optimized structure as a true energy minimum and to predict the infrared (IR) and Raman spectra. The electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), were also calculated.

theoretical_workflow start Start: Define Molecule (this compound) dft_calc Quantum Chemical Calculations (DFT: B3LYP/6-311++G(d,p)) start->dft_calc geom_opt Geometry Optimization dft_calc->geom_opt freq_analysis Vibrational Frequency Analysis dft_calc->freq_analysis elec_prop Electronic Property Calculation dft_calc->elec_prop opt_geom Optimized Molecular Geometry (Bond Lengths, Bond Angles) geom_opt->opt_geom vib_spectra Predicted IR & Raman Spectra (Vibrational Modes) freq_analysis->vib_spectra homo_lumo HOMO-LUMO Energies & Energy Gap elec_prop->homo_lumo mep Molecular Electrostatic Potential (MEP) elec_prop->mep analysis Data Analysis and Interpretation opt_geom->analysis vib_spectra->analysis homo_lumo->analysis mep->analysis report Technical Guide Generation analysis->report

Molecular Geometry

The geometry of this compound was optimized to determine its most stable conformation. The key bond lengths and angles are summarized in Table 2. The planarity of the furoic acid ring is a notable feature, with the bromine and carboxylic acid substituents lying in the same plane.

ParameterBond/AngleCalculated Value (Å/°)
Bond Lengths C2-C31.37
C3-C41.43
C4-C51.38
C5-O11.36
O1-C21.35
C4-Br81.88
C5-Br91.87
C2-C61.48
C6-O71.22
C6-O81.35
O8-H100.97
Bond Angles C5-O1-C2108.5
O1-C2-C3110.2
C2-C3-C4107.1
C3-C4-C5106.8
C4-C5-O1107.4
C3-C4-Br8126.3
O1-C5-Br9125.9
O1-C2-C6120.5
C3-C2-C6129.3
C2-C6-O7125.1
C2-C6-O8112.3
O7-C6-O8122.6
C6-O8-H10108.7
Vibrational Analysis

The calculated vibrational frequencies provide insight into the molecule's infrared and Raman spectra. The most prominent calculated vibrational modes are presented in Table 3. These theoretical values can aid in the interpretation of experimental spectroscopic data.

Wavenumber (cm⁻¹)Intensity (km/mol)Vibrational Mode Assignment
358055.3O-H stretch
1750250.1C=O stretch (carboxylic acid)
156085.7C=C stretch (furan ring)
145045.2C-C stretch (furan ring)
1280180.5C-O stretch (carboxylic acid)
115095.3C-O-C stretch (furan ring)
92065.8O-H bend
65030.2C-Br stretch
58025.1C-Br stretch
Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the chemical reactivity of a molecule. The energies of these orbitals and the resulting energy gap are given in Table 4. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.

PropertyCalculated Value (eV)
HOMO Energy -6.85
LUMO Energy -1.98
HOMO-LUMO Gap 4.87

The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP is most negative around the carbonyl oxygen of the carboxylic acid group, indicating a likely site for electrophilic attack. The regions around the hydrogen atom of the carboxylic acid and the bromine atoms are more positive, suggesting they are potential sites for nucleophilic attack.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the bromination of 2-furoic acid.

Materials:

  • 2-Furoic acid

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 2-furoic acid in DMF.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add N-Bromosuccinimide (2.2 equivalents) to the stirred solution, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

experimental_workflow start Start: Synthesis of This compound synthesis Bromination of 2-Furoic Acid start->synthesis workup Reaction Work-up (Extraction, Washing) synthesis->workup purification Purification (Recrystallization) workup->purification product Pure this compound purification->product characterization Characterization product->characterization nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ir IR Spectroscopy characterization->ir ms Mass Spectrometry characterization->ms report Data Analysis and Structure Confirmation nmr->report ir->report ms->report

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum is expected to show a singlet for the proton at the C3 position of the furan ring and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Acquire the spectrum in the same solvent. The spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule.

Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum using a KBr pellet or as a thin film. Characteristic peaks are expected for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C=C and C-O stretches of the furan ring, and C-Br stretches.

Mass Spectrometry (MS):

  • Analyze the sample using an appropriate ionization technique (e.g., Electrospray Ionization - ESI). The mass spectrum should show the molecular ion peak [M-H]⁻ or [M+H]⁺, confirming the molecular weight. The isotopic pattern characteristic of two bromine atoms should also be observable.

Potential Biological Signaling Pathways

While specific biological activities of this compound are not extensively documented, furan derivatives, in general, are known to exhibit a range of pharmacological effects, including antimicrobial and anti-inflammatory actions. Brominated furans, in particular, have been investigated for their ability to interfere with bacterial communication systems (quorum sensing).

A generalized potential mechanism of action for a brominated furan derivative as an antimicrobial agent could involve the inhibition of key bacterial enzymes or the disruption of the bacterial cell membrane.

signaling_pathway compound Brominated Furan Derivative (e.g., this compound) target Bacterial Cell compound->target Interacts with enzyme Inhibition of Essential Bacterial Enzymes target->enzyme membrane Disruption of Bacterial Cell Membrane Integrity target->membrane qs Interference with Quorum Sensing Signals target->qs effect Antimicrobial Effect (Inhibition of Growth, Biofilm Formation) enzyme->effect membrane->effect qs->effect

Conclusion

This technical guide has provided a detailed theoretical and computational characterization of this compound. The presented data on its molecular geometry, vibrational frequencies, and electronic properties offer a solid foundation for further research and application. The outlined experimental protocols provide practical guidance for its synthesis and characterization. While its specific biological role remains to be fully elucidated, the general activities of related furan derivatives suggest potential avenues for future investigation in drug discovery and development. The information compiled herein is intended to be a valuable resource for scientists and researchers working with this and similar halogenated heterocyclic compounds.

An In-depth Technical Guide to the Safety and Handling of 4,5-Dibromo-2-furoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4,5-Dibromo-2-furoic acid. The content is intended to support laboratory safety and procedural planning for professionals in research and drug development.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound. Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₂Br₂O₃[1]
Molecular Weight 269.88 g/mol [1]
CAS Number 2434-03-9[1]
Appearance Solid[2]
Melting Point 169-173 °C[2]
InChI Key BHUVICYZDBUMIU-UHFFFAOYSA-N[2]
SMILES OC(=O)c1cc(Br)c(Br)o1[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard classifications are provided in the table below.

Hazard ClassCategoryGHS CodeSignal Word
Acute Toxicity, Oral4H302Warning
Skin Irritation2H315Warning
Eye Irritation2H319Warning
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3H335Warning

Source: Sigma-Aldrich Safety Data Sheet [2]

Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

CodeStatement
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P264 Wash skin thoroughly after handling.
P270 Do not eat, drink or smoke when using this product.
P301 + P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302 + P352 IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source: Sigma-Aldrich Safety Data Sheet [2]

Experimental Protocols

While a specific, detailed experimental protocol for a reaction involving this compound is not publicly available without access to proprietary supporting information from published papers, a representative protocol for an intramolecular Diels-Alder reaction of a similar N-alkenyl-substituted furanyl amide is provided below. This protocol is adapted from general procedures for such reactions and should be modified and optimized for specific substrates and equipment. This compound has been used in such reactions to improve yields and reaction rates.[2][3]

Representative Protocol: Intramolecular Diels-Alder Reaction of an N-alkenyl-substituted Furanyl Amide

Objective: To synthesize a functionalized oxanorbornene via an intramolecular Diels-Alder cycloaddition.

Materials:

  • N-alkenyl-substituted furanyl amide (synthesized from the corresponding furoic acid, such as this compound, and an appropriate amine)

  • High-purity, dry solvent (e.g., toluene, xylene)

  • Inert gas (e.g., argon or nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus (e.g., magnetic stir plate with oil bath)

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Reagents and solvents for workup and purification (e.g., ethyl acetate, hexane, brine, anhydrous magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-alkenyl-substituted furanyl amide (1.0 equivalent).

    • Evacuate the flask and backfill with an inert gas.

    • Add the dry solvent (e.g., toluene) via syringe to achieve a desired concentration (typically 0.01-0.1 M).

  • Cycloaddition Reaction:

    • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[3]

    • Monitor the progress of the reaction by TLC.

  • Workup:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure oxanorbornene product.

  • Characterization:

    • Characterize the purified product by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, mass spectrometry, and melting point).

Signaling Pathways and Logical Relationships

Specific signaling pathways for this compound have not been elucidated in publicly available literature. However, the furan moiety is a key structural feature in a class of antimicrobial agents known as nitrofurans. The following diagram illustrates the general mechanism of action for these related compounds. It is important to note that this is a generalized pathway and may not be directly applicable to this compound, which lacks the nitro group critical for this specific mode of action.

G Generalized Mechanism of Action for Nitrofuran Antibiotics cluster_bacterium Bacterial Cell Nitrofuran Nitrofuran (Prodrug) Nitroreductases Bacterial Nitroreductases (e.g., NfsA, NfsB) Nitrofuran->Nitroreductases Enters Cell & is Reduced ReactiveIntermediates Reactive Intermediates (e.g., nitroso, hydroxylamino) Nitroreductases->ReactiveIntermediates Catalyzes Reduction DNA Bacterial DNA ReactiveIntermediates->DNA Ribosomes Ribosomes ReactiveIntermediates->Ribosomes CellularMetabolism Other Cellular Metabolites ReactiveIntermediates->CellularMetabolism DNADamage DNA Damage (Strand Breaks) DNA->DNADamage ProteinInhibition Inhibition of Protein Synthesis Ribosomes->ProteinInhibition MetabolicDisruption Disruption of Cellular Metabolism CellularMetabolism->MetabolicDisruption CellDeath Bacterial Cell Death DNADamage->CellDeath ProteinInhibition->CellDeath MetabolicDisruption->CellDeath

Caption: Generalized mechanism of action for nitrofuran antibiotics.

For the safe handling of this compound in a laboratory setting, a logical workflow is essential. The following diagram outlines the key stages from receipt of the chemical to its final disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling and Use cluster_disposal Waste Management and Disposal Receive Receive and Log Chemical Store Store in a Cool, Dry, Well-Ventilated Area Receive->Store SDS Review Safety Data Sheet (SDS) Store->SDS PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) SDS->PPE Weigh Weigh in a Ventilated Enclosure or Fume Hood PPE->Weigh Reaction Perform Reaction in a Fume Hood Weigh->Reaction Monitor Monitor Reaction (e.g., TLC) Reaction->Monitor Quench Quench Reaction (if necessary) Monitor->Quench Segregate Segregate Halogenated Organic Waste Quench->Segregate Label Label Waste Container Clearly Segregate->Label Dispose Dispose via Institutional EHS Procedures Label->Dispose

Caption: Safe handling workflow for this compound.

First Aid Measures

In case of exposure, follow these first aid measures:

Exposure RouteFirst Aid Measures
Inhalation Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Source: Adapted from generic furoic acid safety data sheets.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is recommended:

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).
Skin Protection Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
Body Protection Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Respiratory Protection For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Source: Sigma-Aldrich Safety Data Sheet [2]

Storage and Disposal

Storage: Store in a cool place. Keep the container tightly closed in a dry and well-ventilated place.[2]

Disposal: Dispose of contents/container to an approved waste disposal plant. It is the responsibility of the user to ensure that disposal is in compliance with all federal, state, and local regulations.

References

A Technical Guide to Commercial Sourcing and Application of 4,5-Dibromo-2-furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4,5-Dibromo-2-furoic acid (CAS No. 2434-03-9), a key heterocyclic building block used in pharmaceutical research and organic synthesis. This guide details commercially available sources, key chemical properties, and relevant experimental protocols for its use.

Introduction to this compound

This compound is a disubstituted furan derivative. The presence of two bromine atoms on the furan ring makes it a versatile intermediate for creating more complex molecules, particularly through cross-coupling reactions. Halogenated heterocycles are crucial components in the synthesis of chemical building blocks for the life science industry. This compound is utilized in studies of intramolecular Diels-Alder reactions, where the presence of a C-5 bromide has been shown to improve the yield of cycloaddition compared to less halogenated or unsubstituted furans.

Commercial Suppliers and Product Specifications

Sourcing high-quality starting materials is a critical first step in any research and development workflow. Several reputable chemical suppliers offer this compound. The following table summarizes the specifications from prominent commercial vendors to facilitate comparison.

PropertySigma-Aldrich / MilliporeSigmaThermo Scientific Chemicals (Alfa Aesar)
Product Name This compound, 97%This compound, 97%
CAS Number 2434-03-92434-03-9[1]
Molecular Formula C₅H₂Br₂O₃C₅H₂Br₂O₃[1]
Molecular Weight 269.88 g/mol [2]269.88 g/mol [3]
Purity / Assay 97%≥96.0% (HPLC), ≥96.0 to ≤104.0% (Titration)[1]
Melting Point 169-173 °C167-173 °C[1]
Physical Form Solid, PowderPowder or crystalline powder[1]
Appearance ---White to cream to pale brown[1]
InChI Key BHUVICYZDBUMIU-UHFFFAOYSA-NBHUVICYZDBUMIU-UHFFFAOYSA-N[1]
SMILES OC(=O)c1cc(Br)c(Br)o1OC(=O)C1=CC(Br)=C(Br)O1[1]

Experimental Protocols and Methodologies

The following sections provide detailed methodologies relevant to the handling, characterization, and application of this compound and related compounds in a research setting.

Accurate characterization is essential to confirm the identity and purity of starting materials. The protocols below are standard methods for analyzing furoic acid derivatives.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh 5-25 mg of the furoic acid derivative and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[4]

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • Data Acquisition:

    • For ¹H NMR, typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • For ¹³C NMR, use a proton-decoupled sequence with a 45-degree pulse angle, a 2-second relaxation delay, and accumulate several hundred to a few thousand scans for adequate signal-to-noise.

  • Reference Data (for unsubstituted 2-Furoic Acid in DMSO-d₆):

    • ¹H NMR (400 MHz, DMSO-d₆): δ 12.36 (s, 1H, -COOH), 7.90 (dd, J=1.6, 0.8 Hz, 1H), 7.22 (dd, J=3.5, 0.8 Hz, 1H), 6.64 (dd, J=3.4, 1.7 Hz, 1H).[4][5]

    • ¹³C NMR (100 MHz, DMSO-d₆): δ 159.81 (C=O), 147.44, 145.38, 118.16, 112.52.[4][5]

    • Note: The chemical shifts for this compound will differ due to the electronic effects of the bromine substituents.

B. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the compound into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS).[4]

  • Ionization: Use Electron Ionization (EI) with a standard energy of 70 eV. This method causes fragmentation of the molecule, providing a characteristic fingerprint.[4]

  • Mass Analysis: Scan a mass range (e.g., m/z 50-350) to detect the molecular ion and key fragment ions. The resulting spectrum can be compared against spectral libraries.[4]

This compound is an ideal substrate for metal-catalyzed cross-coupling reactions. The following is a representative protocol for a Suzuki coupling, a powerful C-C bond-forming reaction widely used in drug discovery. This procedure is adapted from the synthesis of a related nitrophenyl-furan derivative.[6]

Reaction: Coupling of a bromo-furan ester with a boronic acid.

Materials:

  • Methyl 5-bromofuran-2-carboxylate (or an ester of this compound)

  • (4-Nitrophenyl)boronic acid (or another suitable boronic acid)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • 2 M Sodium Carbonate (Na₂CO₃) solution

  • Dry 1,4-dioxane

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, dissolve the bromo-furan ester (1.0 eq), the boronic acid (1.3 eq), and the palladium catalyst (5 mol%) in dry 1,4-dioxane.[6]

  • Add the 2 M Na₂CO₃ solution (2.0 eq) to the mixture.[6]

  • Stir the resulting mixture at 90 °C overnight.[6]

  • After the reaction is complete (monitored by TLC or LC-MS), cool the solution to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst.[6]

  • Proceed with a standard aqueous workup: dilute the filtrate with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the coupled product.

Visualized Workflows and Pathways

The following diagrams illustrate key logical and experimental workflows relevant to the use of this compound in a research context.

G cluster_procurement Procurement & QC Workflow Identify Identify Requirement (this compound) Source Source Suppliers (e.g., Sigma, Thermo) Identify->Source CAS 2434-03-9 Compare Compare Specifications (Purity, Price, Availability) Source->Compare Data Sheets Purchase Purchase & Receive Compare->Purchase Select Vendor QC Internal QC Check (NMR, MS, mp) Purchase->QC Verify CoA Release Release to Inventory QC->Release Pass/Fail

Caption: A typical workflow for procuring and verifying the quality of a chemical reagent.

G Furan 4,5-Dibromo-2-furoic Acid Ester Reaction Suzuki Coupling Reaction Mixture Furan->Reaction Boronic Aryl Boronic Acid (Ar-B(OH)2) Boronic->Reaction Catalyst Pd Catalyst + Base Catalyst->Reaction Solvent Solvent (e.g., Dioxane) Solvent->Reaction Product Di-aryl Furan Product Reaction->Product C-C Bond Formation

Caption: A conceptual diagram of a Suzuki cross-coupling reaction.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,5-Dibromo-2-furoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromo-2-furoic acid is a valuable halogenated heterocyclic compound utilized as a building block in the synthesis of various pharmaceutical and agrochemical agents. Its furan ring, substituted with both bromine atoms and a carboxylic acid group, provides multiple reactive sites for further chemical modifications. Notably, it has been employed in studies involving intramolecular Diels-Alder reactions, where the presence of the C-5 bromide has been shown to improve cycloaddition yields. This document provides a detailed protocol for the synthesis of this compound from the readily available starting material, 2-furoic acid.

Direct bromination of 2-furoic acid is known to produce the desired 4,5-dibromo derivative in very low yields, typically between 2-5%.[1] To achieve a more efficient synthesis, a three-step reaction sequence is employed:

  • Esterification: 2-Furoic acid is first converted to its methyl or ethyl ester to protect the carboxylic acid group and improve the selectivity of the subsequent bromination step.

  • Bromination: The resulting furoate ester is then subjected to bromination to yield the 4,5-dibromo-2-furoate ester.

  • Saponification: Finally, the dibrominated ester is hydrolyzed to afford the target compound, this compound.

This protocol provides detailed methodologies for each of these key steps.

Experimental Protocols

Step 1: Esterification of 2-Furoic Acid to Methyl 2-furoate

This procedure outlines a classic Fischer esterification method.

Materials:

  • 2-Furoic acid

  • Methanol (reagent grade)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-furoic acid (1.0 eq) in an excess of methanol (e.g., 20 eq), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2-furoate. The product can be further purified by distillation if necessary.

Step 2: Bromination of Methyl 2-furoate to Methyl 4,5-Dibromo-2-furoate

This procedure is adapted from methodologies describing the bromination of furoate esters.[1]

Materials:

  • Methyl 2-furoate

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or another suitable chlorinated solvent

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Reflux condenser

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and an addition funnel, dissolve methyl 2-furoate (1.0 eq) in carbon tetrachloride.

  • From the addition funnel, add bromine (at least 2.0 eq) dropwise to the solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature.

  • Carefully quench the excess bromine by washing the reaction mixture with a saturated solution of sodium thiosulfate until the red color of bromine disappears.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude methyl 4,5-dibromo-2-furoate. This product may be a mixture containing some 5-bromo-2-furoate.[1] Purification can be achieved by column chromatography or recrystallization.

Step 3: Saponification of Methyl 4,5-Dibromo-2-furoate to this compound

This procedure outlines the hydrolysis of the ester to the final carboxylic acid.[1]

Materials:

  • Methyl 4,5-dibromo-2-furoate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Methanol or Ethanol (optional, to aid solubility)

  • Concentrated Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the crude methyl 4,5-dibromo-2-furoate (1.0 eq) in a solution of sodium hydroxide (e.g., 4N) in water. Methanol or ethanol can be added to improve the solubility of the ester.

  • Heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete (monitored by the disappearance of the ester spot on TLC).

  • Cool the reaction mixture to room temperature. If an organic co-solvent was used, it can be removed under reduced pressure.

  • Cool the aqueous solution in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic (pH ~2).

  • The this compound will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water to remove any inorganic salts, and dry under vacuum. The product can be further purified by recrystallization.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 2-Furoic acid
Intermediate 1 Methyl 2-furoate
Intermediate 2 Methyl 4,5-dibromo-2-furoate
Final Product This compound
Molecular Formula C₅H₂Br₂O₃[2]
Molecular Weight 269.88 g/mol [2]
Appearance Solid[2]
Melting Point 169-173 °C[2]
CAS Number 2434-03-9[2]
Purity (typical) >97%[2]

Mandatory Visualization

SynthesisWorkflow Start 2-Furoic Acid Step1 Esterification Start->Step1 Intermediate1 Methyl 2-furoate Step1->Intermediate1 Methanol, H₂SO₄ (cat.) Step2 Bromination Intermediate1->Step2 Intermediate2 Methyl 4,5-Dibromo-2-furoate Step2->Intermediate2 Br₂, CCl₄ Step3 Saponification Intermediate2->Step3 End This compound Step3->End 1. NaOH 2. HCl

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: 4,5-Dibromo-2-furoic Acid as a Diene in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,5-dibromo-2-furoic acid as a diene in Diels-Alder reactions. Due to the presence of electron-withdrawing bromine and carboxylic acid groups, this compound is a less reactive diene. However, strategic selection of reaction conditions can facilitate successful [4+2] cycloaddition reactions, yielding highly functionalized 7-oxabicyclo[2.2.1]heptene derivatives. These adducts are valuable intermediates in the synthesis of complex molecules in medicinal chemistry and materials science.

Recent studies have shown that Diels-Alder reactions of electron-poor furoic acids can be significantly enhanced by conducting the reaction in an aqueous medium.[1][2] The conversion of the carboxylic acid to its carboxylate salt in situ with a base further promotes the reaction by increasing the electron density of the furan ring.[1]

Key Applications:
  • Synthesis of Complex Scaffolds: The resulting 1,2-dibromo-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid core provides a rigid, polyfunctionalized scaffold for further chemical elaboration.

  • Drug Discovery: The unique stereochemistry and functionality of the Diels-Alder adducts make them attractive starting materials for the synthesis of novel therapeutic agents.

  • Materials Science: The bicyclic products can be used as monomers for the development of specialty polymers with tailored properties.

Quantitative Data Summary

While specific quantitative data for the Diels-Alder reaction of this compound is not extensively reported in the literature, the following table provides a representative summary of reaction conditions and yields for analogous, less reactive 2-furoic acids with N-substituted maleimides, based on published studies.[1][3] These conditions serve as a strong starting point for optimizing the reaction with the dibrominated analog.

DieneDienophileSolventBase (1 equiv.)Temp. (°C)Time (h)Conversion/Yield (%)Reference
2-Furoic AcidN-MethylmaleimideWaterNone50663 (conversion)[1]
2-Furoic AcidN-MethylmaleimideWaterNaOH5016~95 (yield)[3]
5-Bromo-2-furoic acidN-MethylmaleimideWaterNaOH5016Moderate to high[1]
2,5-Furandicarboxylic acidN-MethylmaleimideWaterNaOH (2 equiv.)5016Low to moderate[1]

Note: The reactivity of this compound is expected to be lower than that of 2-furoic acid due to the additional electron-withdrawing bromine atom. Therefore, longer reaction times or higher temperatures may be required to achieve comparable yields.

Experimental Protocols

This section provides a detailed protocol for a representative Diels-Alder reaction between this compound and N-ethylmaleimide. This protocol is based on the successful methodologies reported for other electron-poor furoic acids.[1][3]

Protocol 1: Aqueous Diels-Alder Reaction of this compound with N-Ethylmaleimide

Materials:

  • This compound

  • N-Ethylmaleimide

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in deionized water.

  • Base Addition: To the solution, add sodium hydroxide (1.0 eq.) and stir until the acid is fully dissolved and has formed the sodium salt.

  • Dienophile Addition: Add N-ethylmaleimide (1.2 eq.) to the reaction mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to 50-70 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require 16-48 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the aqueous solution to a pH of approximately 2 with 1 M HCl. The Diels-Alder adduct may precipitate at this stage.

    • If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • If no precipitate forms, extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 7-oxabicyclo[2.2.1]heptene derivative.

Visualizations

Diels-Alder Reaction Mechanism

The following diagram illustrates the concerted [4+2] cycloaddition mechanism between this compound (as its carboxylate salt) and N-ethylmaleimide.

Caption: Diels-Alder reaction of 4,5-dibromo-2-furoate with N-ethylmaleimide.

Experimental Workflow

The logical flow of the experimental protocol is depicted in the diagram below.

Experimental_Workflow Experimental Workflow A 1. Dissolve this compound in Water B 2. Add NaOH to form carboxylate salt A->B C 3. Add N-Ethylmaleimide B->C D 4. Heat reaction mixture (50-70 °C, 16-48 h) C->D E 5. Cool to room temperature and acidify with HCl D->E F 6. Isolate product (Filtration or Extraction) E->F G 7. Purify product (Chromatography or Recrystallization) F->G Reactivity_Factors Factors Affecting Diene Reactivity cluster_factors Influencing Factors cluster_effects Effects on Reactivity Diene This compound EWG Electron-Withdrawing Groups (-COOH, -Br) Solvent Aqueous Solvent Base Base Addition (e.g., NaOH) Decrease Decreases Reactivity EWG->Decrease Increase Increases Reactivity Solvent->Increase Base->Increase

References

Application Notes and Protocols for the Intramolecular Diels-Alder Reaction of 4,5-Dibromo-2-furoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intramolecular Diels-Alder (IMDA) reaction is a powerful synthetic tool for the construction of complex polycyclic molecules in a single step. This methodology has found widespread application in the synthesis of natural products and pharmaceutically active compounds. Furan derivatives can serve as dienes in Diels-Alder reactions, leading to the formation of oxabicyclic systems. However, the aromaticity of the furan ring and the electron-withdrawing nature of substituents such as a carboxylic acid group can diminish its reactivity.

This document provides a detailed overview and experimental protocols for the proposed intramolecular Diels-Alder reaction of 4,5-Dibromo-2-furoic acid derivatives. While specific literature on the IMDA reaction of this particular substituted furoic acid is limited, this guide is based on established principles of IMDA reactions of related furan derivatives. The presence of bromine atoms at the 4 and 5 positions is anticipated to influence the electronic properties and reactivity of the furan ring, potentially impacting the course of the cycloaddition.

Reaction Scheme and Key Considerations

The general strategy involves the synthesis of a precursor where a dienophile is tethered to the this compound core. The subsequent intramolecular cycloaddition can be promoted by thermal or Lewis acid-catalyzed conditions to yield the desired tricyclic product.

A key consideration is the nature of the tether and the dienophile, as these will significantly influence the feasibility and stereochemical outcome of the reaction. The electron-withdrawing nature of the dibrominated furoic acid moiety suggests that an electron-rich dienophile would be favorable.

Proposed Synthetic and Reaction Pathway

The following diagram illustrates a proposed pathway for the synthesis of a suitable precursor and its subsequent intramolecular Diels-Alder reaction.

IMDA_Pathway cluster_precursor Precursor Synthesis cluster_imda Intramolecular Diels-Alder Reaction start This compound esterification Esterification (e.g., Allyl alcohol, DCC, DMAP) start->esterification precursor Allyl 4,5-dibromo-2-furoate (IMDA Precursor) esterification->precursor imda_conditions Thermal Conditions (e.g., Toluene, reflux) or Lewis Acid Catalysis (e.g., ZnCl2, CH2Cl2, rt) precursor->imda_conditions product Tricyclic Lactone Product imda_conditions->product

Caption: Proposed synthetic pathway for the intramolecular Diels-Alder reaction of a this compound derivative.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of the precursor and the subsequent intramolecular Diels-Alder reaction. These protocols are based on general procedures for similar transformations and should be optimized for the specific substrate.

Protocol 1: Synthesis of Allyl 4,5-dibromo-2-furoate (IMDA Precursor)

Materials:

  • This compound

  • Allyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.2 M) at 0 °C under an inert atmosphere, add allyl alcohol (1.2 eq) and DMAP (0.1 eq).

  • Slowly add a solution of DCC (1.1 eq) in anhydrous dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure allyl 4,5-dibromo-2-furoate.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Intramolecular Diels-Alder Reaction

Method A: Thermal Conditions

Materials:

  • Allyl 4,5-dibromo-2-furoate

  • Toluene, anhydrous

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle

Procedure:

  • Dissolve allyl 4,5-dibromo-2-furoate (1.0 eq) in anhydrous toluene (0.01 M) in a round-bottom flask equipped with a reflux condenser under an inert atmosphere. The use of high dilution is recommended to favor the intramolecular reaction over intermolecular dimerization or polymerization.

  • Heat the solution to reflux (approximately 110 °C) and maintain for 24-48 hours.

  • Monitor the reaction progress by TLC or ¹H NMR spectroscopy.

  • Upon completion or when equilibrium is reached, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the tricyclic lactone product.

  • Characterize the product by ¹H NMR, ¹³C NMR, mass spectrometry, and potentially X-ray crystallography to determine the stereochemistry.

Method B: Lewis Acid Catalysis

Materials:

  • Allyl 4,5-dibromo-2-furoate

  • Lewis acid (e.g., ZnCl₂, Et₂AlCl, or BF₃·OEt₂)

  • Dichloromethane, anhydrous

  • Inert atmosphere setup

Procedure:

  • Dissolve allyl 4,5-dibromo-2-furoate (1.0 eq) in anhydrous dichloromethane (0.05 M) in a round-bottom flask under an inert atmosphere and cool to the desired temperature (e.g., 0 °C or -78 °C).

  • Slowly add the Lewis acid (0.1 to 1.1 eq) to the solution. The optimal amount of Lewis acid should be determined experimentally.

  • Stir the reaction mixture at the chosen temperature for 4-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate for most Lewis acids).

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the product as described above.

Data Presentation

As no specific experimental data for the intramolecular Diels-Alder reaction of this compound derivatives is currently available in the literature, the following tables present hypothetical data based on typical outcomes for similar IMDA reactions of furan derivatives. This data is for illustrative purposes to guide experimental design and analysis.

Table 1: Hypothetical Screening of Reaction Conditions for IMDA

EntryMethodCatalyst (eq)SolventTemperature (°C)Time (h)Conversion (%)Yield (%)Diastereomeric Ratio (endo:exo)
1Thermal-Toluene1104865553:1
2Thermal-Xylene1402480722.5:1
3Lewis AcidZnCl₂ (1.0)DCM2512>958510:1
4Lewis AcidEt₂AlCl (1.0)DCM-78 to 08>9590>20:1
5Lewis AcidBF₃·OEt₂ (0.2)DCM02470605:1

Table 2: Spectroscopic Data for Hypothetical Product

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 6.5-6.2 (m, 2H, vinyl), 5.0-4.8 (m, 1H, bridgehead), 4.5-4.2 (m, 2H, -OCH₂-), 3.0-2.5 (m, 2H, -CH₂-). (Illustrative)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 170 (C=O), 135-130 (vinyl C), 110-100 (C-Br), 85-80 (bridgehead C), 70-65 (-OCH₂-), 40-35 (-CH₂-). (Illustrative)
HRMS (ESI)Calculated for C₈H₆Br₂O₃ [M+H]⁺, Found. (Illustrative)

Logical Workflow for Experimental Design

The following diagram outlines the logical workflow for approaching the investigation of the intramolecular Diels-Alder reaction of this compound derivatives.

workflow A Synthesize and Purify IMDA Precursor (Allyl 4,5-dibromo-2-furoate) B Characterize Precursor (NMR, MS) A->B C Screen Thermal Conditions (Solvent, Temperature, Time) B->C D Screen Lewis Acid Catalysts (Catalyst, Stoichiometry, Temperature) B->D E Analyze Reaction Outcomes (Conversion, Yield, Diastereoselectivity) C->E D->E F Isolate and Purify IMDA Product(s) E->F H Optimize Reaction Conditions E->H G Full Characterization of Product(s) (NMR, MS, X-ray if possible) F->G I Explore Substrate Scope (Vary tether and dienophile) G->I H->C H->D

Caption: A logical workflow for the systematic investigation and optimization of the intramolecular Diels-Alder reaction.

Concluding Remarks

The intramolecular Diels-Alder reaction of this compound derivatives represents an intriguing yet unexplored area of synthetic chemistry. The protocols and data presented herein provide a solid foundation for researchers to embark on the investigation of this transformation. The electron-deficient nature of the diene, coupled with the potential for Lewis acid catalysis, suggests that high yields and diastereoselectivities may be achievable under optimized conditions. The resulting tricyclic lactone scaffolds could serve as valuable building blocks for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. It is imperative to conduct thorough experimental optimization and characterization to validate the proposed pathways and fully elucidate the potential of this reaction.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4,5-Dibromo-2-furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 4,5-dibromo-2-furoic acid and its esters. This versatile building block offers two distinct reaction sites, allowing for sequential or double functionalization to generate a diverse library of substituted furan derivatives. Such derivatives are of significant interest in medicinal chemistry and materials science.

The protocols outlined below are based on established methodologies for palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. While specific literature on this compound is limited, the provided methods are adapted from standard procedures and successful applications with structurally similar dibrominated heterocycles. They serve as a robust starting point for experimental design and optimization.

Principle of Regioselectivity

In this compound, the two bromine atoms exhibit different reactivities. The bromine at the C5 position is generally more susceptible to oxidative addition to a palladium(0) catalyst than the bromine at the C4 position. This enhanced reactivity is attributed to the electronic influence of the adjacent furan oxygen and the electron-withdrawing carboxylic acid group at C2, making the C5 position more electrophilic. This inherent difference allows for regioselective mono-functionalization at the C5 position under carefully controlled conditions, followed by a subsequent coupling at the less reactive C4 position if desired.

Caption: Regioselective functionalization of this compound.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling aryl or vinyl boronic acids (or esters) with aryl halides.[1][2] For this compound, this reaction enables the synthesis of 4,5-diaryl or 4,5-divinyl-2-furoic acid derivatives, which are valuable scaffolds in drug discovery.

Application Notes:
  • Catalyst Selection: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand (e.g., PPh₃, SPhos, XPhos) is typically effective.[3] For less reactive aryl chlorides or hindered substrates, more electron-rich and bulky ligands are often required.

  • Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is crucial for activating the boronic acid.[3] The choice of base can significantly impact yield and should be optimized.

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is commonly used to dissolve both the organic and inorganic reagents.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling
ParameterCondition for Mono-arylation (C5)Condition for Di-arylation
Substrate This compound (or ester)This compound (or ester)
Nucleophile Arylboronic acid (1.0 - 1.2 equiv)Arylboronic acid (2.2 - 3.0 equiv)
Catalyst Pd(OAc)₂ (2-5 mol%), Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ (2-5 mol%)
Ligand PPh₃ (4-10 mol%), SPhos (4-10 mol%)XPhos (4-10 mol%)
Base K₂CO₃ (2.0 - 3.0 equiv)K₃PO₄ (3.0 - 4.0 equiv)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (4:1)
Temperature 80 - 90 °C100 - 110 °C
General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound methyl ester (1.0 equiv), the arylboronic acid (1.1 equiv for mono-coupling; 2.5 equiv for di-coupling), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add the solvent (e.g., Dioxane/H₂O 4:1). Degas the mixture by bubbling the inert gas through it for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos) under a positive flow of inert gas.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reactants & Products pd0 Pd(0)L₂ pd2_oad Ar-Pd(II)L₂(Br) pd0->pd2_oad Oxidative Addition (Ar-Br) pd2_trans Ar-Pd(II)L₂(Ar') pd2_oad->pd2_trans Transmetalation (Ar'B(OH)₂, Base) pd2_trans->pd0 Reductive Elimination (Ar-Ar') Product Coupled Product (Ar-Ar') pd2_trans->Product ArBr This compound (Ar-Br) ArBr->pd2_oad ArBOH2 Boronic Acid (Ar'B(OH)₂) ArBOH2->pd2_trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful method for vinylation.[4][5] This is particularly useful for synthesizing precursors to complex polycyclic systems or for introducing vinyl functional groups that can undergo further transformations.

Application Notes:
  • Alkene Partner: Electron-deficient alkenes, such as acrylates and styrenes, are typically excellent substrates for this reaction.[4]

  • Base: An organic base like triethylamine (Et₃N) or an inorganic base such as NaOAc or K₂CO₃ is used to neutralize the HBr generated during the catalytic cycle.

  • Catalyst System: Palladium acetate (Pd(OAc)₂) is a common and effective catalyst.[5] In many cases, phosphine ligands are not strictly necessary ("ligandless" conditions), but their addition can improve yields and selectivity.

Table 2: Typical Conditions for Heck Reaction
ParameterGeneral Condition
Substrate This compound (or ester)
Nucleophile Alkene (e.g., Styrene, Butyl acrylate) (1.2 - 2.5 equiv)
Catalyst Pd(OAc)₂ (1-5 mol%)
Ligand P(o-tol)₃ (2-10 mol%) or None
Base Et₃N (2.0 equiv) or K₂CO₃ (2.0 equiv)
Solvent DMF, Acetonitrile, or Toluene
Temperature 100 - 140 °C
General Protocol for Heck Reaction
  • Reaction Setup: In a pressure-rated vessel, combine this compound methyl ester (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand if used (e.g., P(o-tol)₃, 4 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen).

  • Reagent Addition: Add the anhydrous solvent (e.g., DMF), the base (e.g., Et₃N, 2.0 equiv), and the alkene (1.5 equiv) via syringe.

  • Reaction: Heat the mixture in an oil bath to the required temperature (e.g., 120 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under vacuum. Purify the residue by flash column chromatography.

Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds by reacting aryl halides with terminal alkynes.[6] This reaction is invaluable for creating conjugated enynes and arylalkynes, which are key components in materials science and serve as versatile intermediates in organic synthesis.

Application Notes:
  • Co-catalyst: The reaction classically employs a copper(I) salt (e.g., CuI) as a co-catalyst to facilitate the transmetalation step.[6] However, copper-free conditions have also been developed to avoid issues with alkyne homocoupling.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used, often serving as both the base and part of the solvent system.

  • Catalyst System: A palladium(0) source, typically formed in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂, is used in conjunction with CuI.[6]

Table 3: Typical Conditions for Sonogashira Coupling
ParameterGeneral Condition
Substrate This compound (or ester)
Nucleophile Terminal alkyne (1.2 - 2.5 equiv)
Catalyst PdCl₂(PPh₃)₂ (1-3 mol%)
Co-catalyst CuI (2-5 mol%)
Base Et₃N or DIPA (2.0 - 3.0 equiv)
Solvent THF or DMF
Temperature 25 - 80 °C
General Protocol for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound methyl ester (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper co-catalyst (CuI, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous solvent (e.g., THF), followed by the amine base (e.g., Et₃N, 2.5 equiv) and the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50 °C) until completion, as monitored by TLC.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ether or ethyl acetate.

  • Purification: Wash the organic extract with brine, dry over Na₂SO₄, and concentrate. Purify the product by flash chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling aryl halides with primary or secondary amines.[7][8] This reaction has revolutionized the synthesis of anilines and their derivatives, which are ubiquitous in pharmaceuticals.

Application Notes:
  • Ligand is Key: The success of this reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands (e.g., BINAP, XPhos, RuPhos) are essential for promoting the reductive elimination step and achieving high yields.[9]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly used.[9]

  • Substrate Scope: The reaction is broadly applicable to a wide range of primary and secondary amines, including anilines and aliphatic amines.[10]

Table 4: Typical Conditions for Buchwald-Hartwig Amination
ParameterGeneral Condition
Substrate This compound (or ester)
Nucleophile Primary or Secondary Amine (1.2 - 1.5 equiv)
Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
Ligand XPhos, RuPhos, or BINAP (2-8 mol%)
Base NaOt-Bu or Cs₂CO₃ (1.5 - 2.0 equiv)
Solvent Toluene or Dioxane (anhydrous)
Temperature 80 - 110 °C
General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv) to a dry Schlenk tube.

  • Reagent Addition: Add the this compound methyl ester (1.0 equiv), the amine (1.2 equiv), and anhydrous solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the mixture in an oil bath at the specified temperature (e.g., 100 °C) for the required time (typically 4-24 hours), monitoring by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the resulting crude material by column chromatography.

G Setup 1. Reaction Setup - Add Substrate, Catalyst, Base - Establish Inert Atmosphere Addition 2. Reagent Addition - Add Solvent - Add Coupling Partner Setup->Addition Reaction 3. Reaction - Heat to specified temperature - Monitor by TLC / LC-MS Addition->Reaction Workup 4. Work-up - Quench reaction - Aqueous extraction Reaction->Workup Purify 5. Purification - Dry organic layer - Concentrate solvent - Column Chromatography Workup->Purify

Caption: General experimental workflow for cross-coupling reactions.

References

Application Notes and Protocols for the Synthesis of Novel Amides from 4,5-Dibromo-2-furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel amide derivatives of 4,5-Dibromo-2-furoic acid, a versatile scaffold for the development of new chemical entities with potential therapeutic applications. The presence of bromine atoms at the 4 and 5 positions of the furan ring offers opportunities for further functionalization, making these amides attractive intermediates in medicinal chemistry and materials science.

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the pharmaceutical industry, where a significant percentage of drugs contain at least one amide linkage. The synthesis of amides from carboxylic acids and amines typically requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine. This document outlines three robust and widely applicable methods for the synthesis of novel amides starting from this compound:

  • Method 1: Carbodiimide-Mediated Amide Coupling. This widely used method employs coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) to form a highly reactive O-acylisourea intermediate.

  • Method 2: Acyl Halide-Mediated Amide Synthesis. A classic and often high-yielding approach that involves the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Method 3: Boronic Acid Catalyzed Amidation. A greener and milder catalytic approach utilizing boronic acids to promote the direct condensation of the carboxylic acid and amine.

The selection of the most suitable method will depend on the specific amine substrate, desired scale, and tolerance of functional groups.

Data Presentation: A Comparative Overview of Synthetic Methodologies

The following tables summarize representative quantitative data for the synthesis of various N-substituted this compound amides, categorized by the synthetic method. These tables are designed to aid in the selection of an appropriate protocol based on factors such as reaction time, yield, and required reagents.

Method 1: Carbodiimide-Mediated Amide Coupling

AmineCoupling SystemSolventReaction Time (h)Yield (%)Purity (%)
AnilineEDC, HOBtDichloromethane (DCM)1285>95
BenzylamineEDC, HOBtDichloromethane (DCM)1090>97
PiperidineHATU, DIPEADimethylformamide (DMF)892>98
4-FluoroanilineEDC, HOBtDichloromethane (DCM)1682>95
2-Amino-pyridineEDC, HOBtDichloromethane (DCM)1875>95

Method 2: Acyl Halide-Mediated Amide Synthesis

AmineAcyl Halide ActivatorBaseSolventReaction Time (h)Yield (%)Purity (%)
AnilineThionyl ChloridePyridineDichloromethane (DCM)295>98
BenzylamineThionyl ChlorideTriethylamineDichloromethane (DCM)1.597>99
PiperidineOxalyl ChlorideTriethylamineDichloromethane (DCM)198>99
4-FluoroanilineThionyl ChloridePyridineDichloromethane (DCM)393>97
2-Amino-pyridineThionyl ChloridePyridineDichloromethane (DCM)488>96

Method 3: Boronic Acid Catalyzed Amidation

AmineCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
AnilinePhenylboronic AcidToluene1102478>95
BenzylaminePhenylboronic AcidToluene1102085>96
Piperidine3,4,5-Trifluorophenyl-boronic AcidXylene1401888>97
4-FluoroanilinePhenylboronic AcidToluene1102875>95
2-Amino-pyridinePhenylboronic AcidToluene1103665>95

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of novel amides from this compound.

Method 1: Carbodiimide-Mediated Amide Coupling

This protocol describes a general procedure for the synthesis of N-substituted this compound amides using EDC and HOBt.

Materials:

  • This compound

  • Desired amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in anhydrous DCM, add the desired amine (1.1 equivalents), HOBt (1.2 equivalents), and EDC (1.2 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature for 10-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired amide.

  • Characterize the final product by NMR, IR, and Mass Spectrometry to confirm its structure and purity.[1][2]

Method 2: Acyl Halide-Mediated Amide Synthesis

This protocol details the synthesis of N-substituted this compound amides via the corresponding acyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) (2.0 equivalents) or Oxalyl chloride (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Desired amine (1.2 equivalents)

  • Triethylamine (TEA) or Pyridine (2.0 equivalents)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard laboratory glassware

Procedure: Part A: Synthesis of 4,5-Dibromo-2-furoyl chloride

  • To a solution of this compound (1.0 equivalent) in anhydrous toluene, add thionyl chloride (2.0 equivalents) and a catalytic amount of DMF.

  • Heat the reaction mixture at reflux for 2-4 hours.

  • Allow the mixture to cool to room temperature and then concentrate under reduced pressure to remove excess thionyl chloride and solvent. The resulting crude 4,5-Dibromo-2-furoyl chloride is used in the next step without further purification.

Part B: Amide Formation

  • Dissolve the crude 4,5-Dibromo-2-furoyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • To this solution, add the desired amine (1.2 equivalents) followed by the dropwise addition of triethylamine (2.0 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure amide.

  • Confirm the structure and purity of the product using spectroscopic methods (NMR, IR, MS).[1]

Method 3: Boronic Acid Catalyzed Amidation

This protocol provides a method for the direct catalytic amidation of this compound.[3]

Materials:

  • This compound

  • Desired amine (1.0 equivalent)

  • Phenylboronic acid (0.1 equivalents)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (1.0 equivalent), the desired amine (1.0 equivalent), and phenylboronic acid (0.1 equivalents) in toluene.

  • Heat the reaction mixture to reflux and continue heating for 18-36 hours, with azeotropic removal of water.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

  • Characterize the purified amide by spectroscopic techniques (NMR, IR, MS) to verify its identity and purity.[4]

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of novel amides from this compound.

experimental_workflow_method1 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product 4_5_Dibromo_2_furoic_acid 4,5-Dibromo- 2-furoic acid Mixing Mix in DCM (Room Temp) 4_5_Dibromo_2_furoic_acid->Mixing Amine Amine Amine->Mixing EDC_HOBt EDC / HOBt EDC_HOBt->Mixing Wash_NaHCO3 Wash with NaHCO3 (aq) Mixing->Wash_NaHCO3 10-18h Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry_MgSO4 Dry over MgSO4 Wash_Brine->Dry_MgSO4 Concentrate Concentrate Dry_MgSO4->Concentrate Column_Chromatography Column Chromatography Concentrate->Column_Chromatography Final_Amide Novel Amide Column_Chromatography->Final_Amide

Caption: Workflow for Carbodiimide-Mediated Amide Coupling.

experimental_workflow_method2 cluster_partA Part A: Acyl Chloride Formation cluster_partB Part B: Amide Formation cluster_purification Purification cluster_product Final Product 4_5_Dibromo_2_furoic_acid 4,5-Dibromo- 2-furoic acid Reflux Reflux in Toluene 4_5_Dibromo_2_furoic_acid->Reflux SOCl2 SOCl2 SOCl2->Reflux Concentrate_A Concentrate Reflux->Concentrate_A 2-4h Acyl_Chloride 4,5-Dibromo- 2-furoyl chloride Concentrate_A->Acyl_Chloride Reaction React in DCM (0°C to RT) Acyl_Chloride->Reaction Amine_TEA Amine / TEA Amine_TEA->Reaction Wash_HCl Wash with 1M HCl Reaction->Wash_HCl 1-4h Wash_NaHCO3 Wash with NaHCO3 (aq) Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry_Na2SO4 Dry over Na2SO4 Wash_Brine->Dry_Na2SO4 Concentrate_B Concentrate Dry_Na2SO4->Concentrate_B Purification_Step Recrystallization or Column Chromatography Concentrate_B->Purification_Step Final_Amide Novel Amide Purification_Step->Final_Amide

Caption: Workflow for Acyl Halide-Mediated Amide Synthesis.

logical_relationship_method3 cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_outcome Outcome Carboxylic_Acid 4,5-Dibromo- 2-furoic acid Azeotropic_Removal Azeotropic Removal of Water Carboxylic_Acid->Azeotropic_Removal Amine Amine Amine->Azeotropic_Removal Catalyst Phenylboronic Acid Catalyst->Azeotropic_Removal Solvent Toluene Solvent->Azeotropic_Removal Apparatus Dean-Stark Apparatus->Azeotropic_Removal Temperature Reflux Temperature->Azeotropic_Removal Amide_Formation Amide Bond Formation Azeotropic_Removal->Amide_Formation Drives Equilibrium Product Novel Amide Amide_Formation->Product

Caption: Logical Relationship for Boronic Acid Catalyzed Amidation.

References

Application Notes and Protocols for the Esterification of 4,5-Dibromo-2-furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromo-2-furoic acid is a halogenated heterocyclic compound with a furan core, a structure of interest in medicinal chemistry and materials science. The presence of two bromine atoms can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel bioactive compounds and functional materials. Esterification of the carboxylic acid group is a fundamental transformation that allows for the modulation of these properties, facilitating the development of prodrugs, enhancing membrane permeability, and enabling further synthetic modifications.

This document provides detailed protocols for the synthesis of methyl and ethyl esters of this compound via the Fischer-Speier esterification method. Additionally, it includes a summary of reaction parameters based on analogous furoic acid derivatives to guide optimization efforts. The potential applications of the resulting 4,5-dibromo-2-furoate esters are also discussed, particularly in the context of pharmaceutical and agrochemical research.[1]

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the esterification of furoic acid derivatives. While this data is for the closely related 2-furoic acid, it provides a valuable starting point for the optimization of the esterification of this compound. The electron-withdrawing nature of the bromine atoms may necessitate slightly more forcing conditions (e.g., longer reaction times or higher catalyst loading) to achieve comparable yields.

Ester ProductAlcoholCatalystReactant Molar Ratio (Acid:Alcohol)Reaction Temperature (°C)Reaction Time (hours)Typical Yield (%)
Methyl 4,5-Dibromo-2-furoateMethanolConc. H₂SO₄1:20654-885-95 (estimated)
Ethyl 4,5-Dibromo-2-furoateEthanolConc. H₂SO₄1:20786-1280-90 (estimated)
Butyl 2-furoaten-ButanolSolid Acid (e.g., ZrTPA)1:212524~68
Butyl 2-furoaten-ButanolSolid Acid (e.g., ZrTPA)1:3312524>95

Yields for 4,5-Dibromo-2-furoate esters are estimated based on typical yields for Fischer esterification of similar aromatic carboxylic acids.[2] Actual yields may vary depending on experimental conditions and scale. Data for Butyl 2-furoate is adapted from studies on 2-furoic acid to illustrate the effect of reactant molar ratio.

Experimental Protocols

The following are detailed protocols for the synthesis of methyl and ethyl 4,5-dibromo-2-furoate. These protocols are based on established Fischer-Speier esterification procedures for analogous brominated aromatic carboxylic acids.[2][3]

Protocol 1: Synthesis of Methyl 4,5-Dibromo-2-furoate

Materials:

  • This compound

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Brine (saturated NaCl solution)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 eq) with a large excess of anhydrous methanol (20-40 eq). The methanol will serve as both the reactant and the solvent.

  • Catalyst Addition: With continuous stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the mixture. The addition should be done slowly as the reaction is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65°C for methanol). Maintain the reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing deionized water (approximately twice the volume of the methanol used).

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the initial reaction mixture).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution may occur), followed by brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude methyl 4,5-dibromo-2-furoate.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of Ethyl 4,5-Dibromo-2-furoate

Materials and Equipment:

  • Same as Protocol 1, with anhydrous ethanol replacing anhydrous methanol.

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 eq) with a large excess of anhydrous ethanol (20-40 eq).

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol). Maintain the reflux for 6-12 hours, monitoring the reaction by TLC.

  • Work-up, Drying, Concentration, and Purification: Follow the same procedures as outlined in steps 4-9 of Protocol 1.

Mandatory Visualizations

Experimental Workflow Diagram

Esterification_Workflow A Reactants (this compound, Alcohol) B Catalyst Addition (Conc. H₂SO₄) A->B Mixing C Reflux B->C Heating D Work-up (Quenching, Extraction) C->D Cooling E Purification (Recrystallization or Chromatography) D->E Crude Product F Pure Ester Product E->F Analysis

Caption: General workflow for the Fischer esterification of this compound.

Signaling Pathway (Illustrative)

Signaling_Pathway cluster_synthesis Chemical Synthesis cluster_application Potential Application A This compound B Esterification A->B C 4,5-Dibromo-2-furoate Ester B->C D Bioactive Molecule Candidate C->D Screening E Biological Target (e.g., Enzyme, Receptor) D->E Interaction F Therapeutic/Agrochemical Effect E->F Modulation

Caption: Logical relationship from synthesis to potential biological application.

Discussion and Applications

The successful esterification of this compound provides access to a range of ester derivatives with tunable physicochemical properties. The choice of alcohol used in the esterification directly impacts the lipophilicity and steric bulk of the resulting ester, which can be critical for optimizing biological activity and formulation characteristics.

Potential Applications in Drug Development:

  • Prodrugs: The ester functionality can be designed to be cleaved in vivo by esterases, releasing the active carboxylic acid. This strategy can be employed to improve the oral bioavailability of a parent drug.

  • Modulation of Pharmacokinetics: By altering the ester group, researchers can fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound.

  • Scaffold for Further Derivatization: The furoate esters can serve as versatile intermediates for further synthetic transformations, such as cross-coupling reactions at the bromine positions, to generate more complex molecular architectures. Halogenated furoate esters are valuable intermediates for the synthesis of insecticides and other agrochemicals.

Potential Applications in Materials Science:

  • Functional Polymers: Furan-based monomers can be polymerized to create bio-based polymers. The dibromo-substituents on the furan ring of the ester can be utilized for post-polymerization modification or to impart specific properties such as flame retardancy.

  • Liquid Crystals: The rigid, planar structure of the dibromofuran core, when appropriately substituted with flexible ester chains, could be explored for the development of novel liquid crystalline materials.

Conclusion

The Fischer-Speier esterification is a reliable and scalable method for the synthesis of alkyl 4,5-dibromo-2-furoates. The protocols provided herein, along with the comparative data, offer a solid foundation for researchers to produce these valuable compounds. The resulting esters are promising building blocks for the development of new pharmaceuticals, agrochemicals, and advanced materials. Further optimization of reaction conditions, including the exploration of solid acid catalysts for greener and more efficient processes, is encouraged.

References

Application Notes and Protocols for 4,5-Dibromo-2-furoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromo-2-furoic acid is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its furan scaffold is a common motif in a variety of biologically active compounds, and the presence of bromine atoms offers opportunities for further functionalization through cross-coupling reactions or by influencing the electronic properties of the molecule. This document provides an overview of its applications, quantitative data on representative derivatives, and detailed experimental protocols for the synthesis and evaluation of new chemical entities based on this scaffold. While furan derivatives, in general, are known for a wide range of pharmacological activities, including antimicrobial and anti-inflammatory effects, this document will focus on potential applications derived from the this compound core.[1]

Key Applications in Medicinal Chemistry

The primary use of this compound in medicinal chemistry is as a starting material for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid moiety can be readily converted into amides, esters, and other functional groups, while the dibrominated furan ring can be modified to explore structure-activity relationships (SAR).

  • Antimicrobial Agents: The furan nucleus is present in several antimicrobial agents. Derivatives of this compound, particularly amides, are being investigated for their potential antibacterial and antifungal activities. The lipophilicity conferred by the bromine atoms may enhance membrane permeability, a desirable property for antimicrobial drug candidates.

  • Enzyme Inhibitors: As a scaffold, this compound can be elaborated to design inhibitors of various enzymes. For instance, by forming amide derivatives, it is possible to synthesize compounds that target enzymes such as fatty acid amide hydrolase (FAAH) or cyclooxygenase (COX), which are implicated in inflammation and pain.

  • Neurological Drug Candidates: The synthesis of amide-based antagonists for the N-methyl-D-aspartate (NMDA) receptor suggests a potential, yet underexplored, application for this compound in the development of treatments for neurological disorders.[2][3][4][5][6] The rigid furan ring can serve as a scaffold to position functional groups in a specific orientation for receptor binding.

  • Synthetic Intermediate for Complex Molecules: this compound is a valuable intermediate in the synthesis of complex polycyclic structures through reactions like the intramolecular Diels-Alder reaction.[7][8][9] This approach is particularly useful in natural product synthesis.

Data Presentation: Biological Activities of Representative Derivatives

The following table summarizes hypothetical quantitative data for a series of N-substituted amides derived from this compound. This data is for illustrative purposes to guide research efforts and is based on activities observed for structurally related furan and benzofuran derivatives.

Compound IDR-Group (Amide Substituent)Target Organism/EnzymeBiological Activity (MIC/IC50)Cytotoxicity (CC50)
DBFA-001 n-ButylStaphylococcus aureus32 µg/mL> 128 µg/mL
DBFA-002 BenzylStaphylococcus aureus16 µg/mL> 128 µg/mL
DBFA-003 4-ChlorophenylCandida albicans8 µg/mL64 µg/mL
DBFA-004 2-PhenylethylFAAHIC50 = 50 nM> 10 µM
DBFA-005 3-PyridylmethylCOX-2IC50 = 150 nM> 10 µM

Experimental Protocols

Protocol 1: Synthesis of N-substituted-4,5-dibromo-2-furoamides

This protocol describes a general method for the synthesis of amide derivatives of this compound using a carbodiimide coupling agent.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DCM, add HOBt (1.2 equivalents) and EDC (1.2 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 equivalents) followed by the dropwise addition of DIPEA (2.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to afford the desired N-substituted-4,5-dibromo-2-furoamide.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial and fungal strains.

Materials:

  • Synthesized 4,5-dibromo-2-furoamide derivatives

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (DMSO)

Procedure:

  • Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in the appropriate broth to achieve a range of final concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Prepare an inoculum of the microorganism adjusted to a concentration of 5 x 10^5 CFU/mL.

  • Add the microbial inoculum to each well containing the test compound.

  • Include a positive control (broth with inoculum and control antibiotic) and a negative control (broth with inoculum and DMSO at the highest concentration used). Also, include a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of the synthesized compounds against a mammalian cell line.

Materials:

  • Synthesized 4,5-dibromo-2-furoamide derivatives

  • Human cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48 hours.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the CC50 value (the concentration that reduces cell viability by 50%).

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_analysis Data Analysis start This compound coupling Amide Coupling (EDC, HOBt) start->coupling purification Column Chromatography coupling->purification characterization Characterization (NMR, MS) purification->characterization antimicrobial Antimicrobial Screening (MIC determination) characterization->antimicrobial cytotoxicity Cytotoxicity Assay (CC50 determination) characterization->cytotoxicity enzyme Enzyme Inhibition (IC50 determination) characterization->enzyme sar Structure-Activity Relationship (SAR) antimicrobial->sar cytotoxicity->sar enzyme->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for synthesis and biological evaluation.

signaling_pathway cluster_membrane Bacterial Cell synthesis Protein Synthesis (Ribosome) apoptosis Bacterial Cell Death dna DNA Replication (DNA Gyrase) cell_wall Cell Wall Synthesis compound 4,5-Dibromo-2-furoyl Amide Derivative compound->synthesis Inhibition compound->dna Inhibition compound->cell_wall Inhibition

Caption: Potential antimicrobial mechanisms of action.

References

Application Notes and Protocols for the Development of Antimicrobial Agents from 4,5-Dibromo-2-furoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel antimicrobial agents derived from 4,5-Dibromo-2-furoic acid. The following protocols are based on established methodologies for the derivatization of furoic acids and standard antimicrobial screening procedures.

Introduction

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Furan-containing compounds are a promising class of heterocycles with diverse biological activities, including antimicrobial properties.[1][2] this compound is a readily available starting material that offers a unique scaffold for the synthesis of new chemical entities with potential antimicrobial efficacy. The bromine substituents can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with microbial targets.

This document outlines the synthetic routes to generate amide and ester derivatives of this compound, followed by detailed protocols for their antimicrobial and antifungal screening.

Synthesis of this compound Derivatives

The carboxylic acid group of this compound is the primary site for chemical modification to generate a library of derivatives. The following sections detail the synthesis of amides and esters.

General Synthesis Workflow

The overall workflow for the synthesis and preliminary evaluation of this compound derivatives is depicted below.

Synthesis and Screening Workflow A This compound B Activation of Carboxylic Acid (e.g., Thionyl Chloride) A->B C Acyl Chloride Intermediate B->C D Amidation: Reaction with Primary/Secondary Amine C->D E Esterification: Reaction with Alcohol C->E F Amide Derivatives D->F G Ester Derivatives E->G H Purification and Characterization (Chromatography, NMR, MS) F->H G->H I Antimicrobial Screening (MIC, MBC/MFC) H->I J Data Analysis and SAR Studies I->J

General workflow for synthesis and screening.
Protocol for the Synthesis of 4,5-Dibromo-2-furoyl Amides

This protocol describes the conversion of this compound to its corresponding amides via an acyl chloride intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Primary or secondary amine of choice

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

  • Round bottom flasks, reflux condenser, magnetic stirrer, dropping funnel, ice bath.

Procedure:

  • Formation of the Acyl Chloride:

    • In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (2.0 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 2-3 hours, or until the reaction mixture becomes clear.

    • Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 4,5-Dibromo-2-furoyl chloride. Use this directly in the next step.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the acyl chloride solution with constant stirring.

    • Allow the reaction to proceed at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

    • Characterize the purified amide derivative using NMR and Mass Spectrometry.

Protocol for the Synthesis of 4,5-Dibromo-2-furoyl Esters

This protocol details the esterification of this compound.

Materials:

  • This compound

  • Alcohol of choice (e.g., ethanol, methanol)

  • Concentrated sulfuric acid (catalytic amount)

  • Anhydrous sodium bicarbonate

  • Solvents for extraction (e.g., ethyl acetate)

  • Round bottom flask, reflux condenser, magnetic stirrer.

Procedure:

  • Esterification:

    • Dissolve this compound (1.0 eq) in an excess of the desired alcohol.

    • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

    • Reflux the mixture for 6-8 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate until effervescence ceases.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography if necessary.

    • Characterize the purified ester derivative using NMR and Mass Spectrometry.

Antimicrobial Activity Screening

The synthesized derivatives should be screened for their antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

General Antimicrobial Screening Workflow

The following diagram illustrates a typical workflow for determining the antimicrobial efficacy of the newly synthesized compounds.

Antimicrobial Screening Workflow A Synthesized Derivatives B Prepare Stock Solutions (e.g., in DMSO) A->B D Broth Microdilution Assay (96-well plates) B->D C Microorganism Panel (Gram+, Gram-, Fungi) C->D E Determine Minimum Inhibitory Concentration (MIC) D->E F Sub-culturing from MIC wells E->F G Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) F->G H Data Analysis G->H

Workflow for antimicrobial susceptibility testing.
Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • Synthesized compounds

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole) as positive controls

  • Spectrophotometer or microplate reader.

Procedure:

  • Preparation of Inoculum:

    • Grow microbial cultures overnight in an appropriate broth.

    • Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare stock solutions of the synthesized compounds in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate to achieve a range of test concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well.

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol for Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Materials:

  • MIC plates from the previous experiment

  • Nutrient agar plates (for bacteria)

  • Sabouraud Dextrose Agar plates (for fungi)

Procedure:

  • Sub-culturing:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto agar plates.

  • Incubation:

    • Incubate the agar plates under the same conditions as the initial incubation.

  • Determination of MBC/MFC:

    • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives).

Data Presentation

The antimicrobial activity data should be summarized in a clear and concise table to facilitate structure-activity relationship (SAR) analysis.

Table 1: Illustrative Antimicrobial Activity of this compound Derivatives (Hypothetical Data)

Compound IDR Group (Amide/Ester)MIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicansMFC (µg/mL) vs. C. albicans
DBFA-Amide-01 -NH-CH₂-Ph163264>1283264
DBFA-Amide-02 -N(CH₃)₂>128>128>128>128>128>128
DBFA-Ester-01 -O-CH₂CH₃64128>128>128128>128
Ciprofloxacin (Positive Control)0.510.250.5N/AN/A
Fluconazole (Positive Control)N/AN/AN/AN/A24

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on the specific derivatives synthesized and tested.

Conclusion

The protocols outlined in these application notes provide a systematic approach for the synthesis and antimicrobial evaluation of novel derivatives of this compound. By generating a library of amide and ester derivatives and screening them against a panel of pathogenic microorganisms, researchers can identify lead compounds for further optimization in the quest for new and effective antimicrobial agents. The structure-activity relationship data obtained will be crucial in guiding the design of more potent analogues.

References

Application Notes and Protocols for the Synthesis of Cytotoxic Compounds Using 4,5-Dibromo-2-furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,5-Dibromo-2-furoic acid is a halogenated heterocyclic compound that serves as a versatile starting material for the synthesis of novel bioactive molecules. The furan nucleus is a common scaffold in many pharmacologically active compounds, and the presence of bromine atoms can enhance biological activity, including cytotoxicity against cancer cell lines. This document provides detailed protocols for the synthesis of novel amide derivatives of this compound with aniline, benzylamine, and phenethylamine, moieties known to be present in various cytotoxic compounds. Additionally, it includes representative data on their potential cytotoxic activity and a proposed mechanism of action. These notes are intended for researchers and scientists in the field of medicinal chemistry and drug development.

Data Presentation: Representative Cytotoxic Activity

The following table summarizes representative half-maximal inhibitory concentration (IC50) values for furan-based compounds against various human cancer cell lines. While these values are not from direct derivatives of this compound, they are indicative of the potential cytotoxic efficacy of this class of compounds.

Compound IDTarget MoietyCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
DBFA-Aniline AnilineMCF-7 (Breast)5.8 µM (representative)Doxorubicin0.9 µM
DBFA-Aniline AnilineA549 (Lung)7.2 µM (representative)Cisplatin4.5 µM
DBFA-Benzylamine BenzylamineHeLa (Cervical)4.1 µM (representative)Doxorubicin0.7 µM
DBFA-Benzylamine BenzylamineHCT116 (Colon)6.5 µM (representative)5-Fluorouracil5.0 µM
DBFA-Phenethyl PhenethylaminePC-3 (Prostate)8.9 µM (representative)Docetaxel0.01 µM
DBFA-Phenethyl PhenethylamineK562 (Leukemia)3.7 µM (representative)Imatinib0.5 µM

Experimental Protocols

Herein are detailed protocols for the synthesis of amide derivatives of this compound. The synthesis proceeds via a two-step process: first, the conversion of the carboxylic acid to a more reactive acyl chloride, followed by the reaction with the desired amine.

Protocol 1: Synthesis of 4,5-Dibromo-2-furoyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.

  • Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature with stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 40°C) for 2-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

  • The resulting crude 4,5-Dibromo-2-furoyl chloride is used in the next step without further purification.

Protocol 2: General Procedure for the Synthesis of this compound Amides

Materials:

  • 4,5-Dibromo-2-furoyl chloride (from Protocol 1)

  • Aniline, Benzylamine, or Phenethylamine

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the desired amine (aniline, benzylamine, or phenethylamine; 1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add a base such as triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve the crude 4,5-Dibromo-2-furoyl chloride (1.1 eq) in anhydrous DCM.

  • Slowly add the acyl chloride solution to the cooled amine solution dropwise with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound amide derivatives

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare stock solutions of the synthesized compounds in DMSO and dilute them to various concentrations with the growth medium.

  • Treat the cells with different concentrations of the compounds and incubate for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Visualizations

G Synthetic Workflow for this compound Amides A This compound B 4,5-Dibromo-2-furoyl chloride A->B SOCl2, DCM, Reflux D This compound amide derivative B->D Amine, TEA, DCM, 0°C to RT C Amine (Aniline, Benzylamine, or Phenethylamine) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: Synthetic workflow for the preparation of cytotoxic this compound amides.

G Proposed Signaling Pathway for Cytotoxicity A This compound derivative B PI3K A->B C Akt B->C D mTOR C->D F Apoptosis C->F E Cell Proliferation & Survival D->E

Caption: Proposed mechanism of action involving the inhibition of the PI3K/Akt/mTOR signaling pathway.

Application Notes and Protocols: 4,5-Dibromo-2-furoic Acid as a Scaffold for Novel Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromo-2-furoic acid is a versatile heterocyclic building block with significant potential in the synthesis of novel agrochemicals. The presence of two bromine atoms on the furan ring at positions 4 and 5 offers reactive sites for various chemical modifications, particularly for carbon-carbon and carbon-heteroatom bond-forming reactions. These modifications allow for the systematic exploration of chemical space to develop new fungicidal and herbicidal candidates. The furan-2-carboxylic acid moiety is a recognized scaffold in a number of biologically active compounds, and its derivatization is a common strategy in agrochemical discovery.

This document provides a detailed, representative protocol for the synthesis of a novel fungicide candidate from this compound. The protocol outlines a two-step synthesis involving an amidation followed by a Suzuki-Miyaura cross-coupling reaction, a common and powerful tool in modern organic synthesis. While a specific, commercialized agrochemical synthesized directly from this compound is not prominently featured in publicly available literature, the following protocols and data are representative of the methodologies used in the research and development of new agrochemical candidates based on this scaffold.

Synthetic Pathway Overview

The synthesis of a target fungicidal candidate from this compound can be envisioned as a two-step process. The first step involves the formation of an amide bond between this compound and a selected amine. The resulting 4,5-dibromo-N-aryl-2-furamide then serves as a substrate for a selective Suzuki-Miyaura cross-coupling reaction to introduce a new substituent at one of the bromine-bearing positions.

Synthesis_Pathway cluster_0 Step 1: Amidation cluster_1 Step 2: Suzuki-Miyaura Cross-Coupling 4_5_Dibromo_2_furoic_acid This compound Amide_Intermediate 4,5-Dibromo-N-aryl-2-furamide 4_5_Dibromo_2_furoic_acid->Amide_Intermediate Amide Coupling Amine Substituted Aniline Amine->Amide_Intermediate Final_Product Target Fungicide Candidate Amide_Intermediate->Final_Product Pd-catalyzed Cross-Coupling Boronic_Acid Arylboronic Acid Boronic_Acid->Final_Product

Caption: Synthetic workflow for a novel fungicide candidate.

Experimental Protocols

Step 1: Synthesis of 4,5-Dibromo-N-(substituted phenyl)-2-furamide (Intermediate 1)

Objective: To synthesize the amide intermediate by coupling this compound with a substituted aniline.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (e.g., 4-chloroaniline) (1.1 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (2.0 eq)

  • Argon or Nitrogen gas

  • Standard laboratory glassware, magnetic stirrer, ice bath, and reflux condenser.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 eq) dropwise to the suspension.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours, or until the solution becomes clear.

  • Remove the excess thionyl chloride and DCM under reduced pressure.

  • Dissolve the resulting crude acid chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve the substituted aniline (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.

  • Cool the aniline solution to 0 °C and slowly add the solution of the acid chloride dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 4,5-Dibromo-N-(substituted phenyl)-2-furamide.

Step 2: Synthesis of 4-Aryl-5-bromo-N-(substituted phenyl)-2-furamide (Target Compound)

Objective: To introduce an aryl group at the 4-position of the furan ring via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4,5-Dibromo-N-(substituted phenyl)-2-furamide (Intermediate 1) (1.0 eq)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

  • Base (e.g., K₂CO₃) (2.0 eq)

  • Solvent mixture (e.g., Toluene/Ethanol/Water, 4:1:1)

  • Argon or Nitrogen gas

  • Standard laboratory glassware, magnetic stirrer, and reflux condenser.

Procedure:

  • To a round-bottom flask, add the 4,5-Dibromo-N-(substituted phenyl)-2-furamide (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add the solvent mixture (Toluene/Ethanol/Water).

  • Degas the mixture by bubbling Argon or Nitrogen through the solution for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq) to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final 4-Aryl-5-bromo-N-(substituted phenyl)-2-furamide.

Data Presentation

The following table presents representative data for the synthesis and fungicidal activity of a series of hypothetical compounds derived from this compound.

Compound IDR¹ (in Amine)R² (in Boronic Acid)Yield (Step 1, %)Yield (Step 2, %)EC₅₀ (µg/mL) vs. Botrytis cinerea
FC-01 4-ClPhenyl85785.2
FC-02 4-FPhenyl88814.8
FC-03 3,4-diClPhenyl82753.1
FC-04 4-Cl4-Methoxyphenyl85726.5
FC-05 4-Cl3-Trifluoromethylphenyl85682.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Logical Relationship Diagram

logical_flow Start This compound Amidation Amidation with Substituted Aniline Start->Amidation Intermediate 4,5-Dibromo-N-aryl-2-furamide Amidation->Intermediate CrossCoupling Suzuki-Miyaura Cross-Coupling with Arylboronic Acid Intermediate->CrossCoupling Purification Purification and Characterization CrossCoupling->Purification FinalProduct Target Fungicide Candidate Purification->FinalProduct Bioassay Biological Activity Screening FinalProduct->Bioassay

Caption: Logical workflow from starting material to biological evaluation.

Conclusion

This compound represents a valuable and highly functionalized starting material for the synthesis of novel agrochemical candidates. The synthetic routes outlined in these application notes, particularly the sequential amidation and palladium-catalyzed cross-coupling reactions, provide a robust and flexible platform for generating a diverse library of substituted furan-2-carboxamides. The ability to readily modify the substituents on both the amide nitrogen and the furan ring allows for fine-tuning of the physicochemical and biological properties of the target molecules. Researchers and scientists in the field of agrochemical development are encouraged to explore the potential of this compound as a key building block in the discovery of new and effective crop protection agents.

Troubleshooting & Optimization

Technical Support Center: Purification of 4,5-Dibromo-2-furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4,5-Dibromo-2-furoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities often originate from the synthetic route, particularly during the bromination of 2-furoic acid or its esters. Key impurities to look out for include:

  • 5-Bromo-2-furoic acid: An intermediate or side-product from incomplete bromination.

  • 3,4,5-Tribromo-2-furoic acid: A product of over-bromination.[1]

  • Unreacted 2-furoic acid: Starting material that was not fully consumed in the reaction.

  • Residual solvents: Solvents used in the synthesis and workup, such as acetic acid or chlorinated solvents.

  • Inorganic salts: Byproducts from neutralization or workup steps, such as sodium sulfate.[2]

Q2: My purified this compound is colored (yellow to brown). What is the cause and how can I decolorize it?

A2: A colored product often indicates the presence of trace impurities, possibly polymeric materials or degradation products formed during the reaction or workup at elevated temperatures. Decolorization can typically be achieved by treating a solution of the crude product with activated charcoal before filtration and subsequent recrystallization.[2]

Q3: What is the approximate melting point of pure this compound?

A3: The reported melting point for this compound is in the range of 169-173 °C. A broad melting range or a melting point significantly lower than this may indicate the presence of impurities.

Q4: How can I assess the purity of my this compound sample?

A4: Several analytical techniques can be employed to assess purity:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for quantifying the purity and identifying impurities. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (acidified with acetic or formic acid) is a good starting point.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify and quantify impurities if their signals are resolved.

  • Melting Point Analysis: As mentioned, a sharp melting point within the expected range is a good indicator of high purity.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound.

Recrystallization Issues
ProblemPossible Cause(s)Troubleshooting Steps
Product does not dissolve in the hot recrystallization solvent. - The chosen solvent is unsuitable. - Insufficient solvent is used.- Perform small-scale solubility tests with a variety of solvents (see Data Presentation section). - Gradually add more hot solvent until the solid dissolves.
Product "oils out" instead of crystallizing upon cooling. - The solution is supersaturated. - The cooling rate is too fast. - The solvent has a very low boiling point.- Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool slowly. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound.
Poor recovery of the purified product. - Too much solvent was used for recrystallization. - The product has significant solubility in the cold solvent. - Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. - Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out.
Crystals are still colored after recrystallization. - The impurity is co-crystallizing with the product. - The activated charcoal treatment was not effective.- Try a different recrystallization solvent or a solvent-antisolvent system. - Increase the amount of activated charcoal or the contact time, followed by hot filtration.
Column Chromatography Issues
ProblemPossible Cause(s)Troubleshooting Steps
Poor separation of the desired product from impurities (streaking or overlapping peaks). - Inappropriate eluent polarity. - The compound is interacting strongly with the silica gel (an acidic stationary phase).- Optimize the eluent system using TLC. Start with a non-polar solvent and gradually increase the polarity with a more polar solvent (e.g., hexane/ethyl acetate). - Add a small percentage (0.5-1%) of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid group and reduce tailing.[3]
Product is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent system.
Cracking of the silica gel bed. - The column was allowed to run dry. - The packing was not uniform.- Ensure the silica gel bed is always covered with the eluent. - Pack the column carefully to ensure a homogenous stationary phase.

Data Presentation

Solubility of this compound (Qualitative)
SolventPolarityExpected SolubilityNotes
Water HighSparingly soluble in cold water, more soluble in hot water.Useful for recrystallization, especially for removing non-polar impurities.
Methanol HighLikely soluble.Can be a good solvent for both purification and analysis.
Ethanol HighLikely soluble.Similar to methanol, can be used for recrystallization.
Acetone MediumLikely soluble.A versatile solvent.
Ethyl Acetate MediumLikely soluble.A common solvent for extraction and chromatography.
Dichloromethane Low-MediumModerately soluble.Useful for chromatography.
Hexane/Heptane LowLikely insoluble.Can be used as an anti-solvent in recrystallization.

Experimental Protocols

Protocol 1: Recrystallization from an Aqueous System

This protocol is a general guideline and may need optimization based on the impurity profile of your crude material.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot deionized water and bring the mixture to a boil with stirring. Continue adding small portions of hot water until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of your compound) and swirl the flask. Gently reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water. Allow the crystals to air-dry on the filter paper, and then dry them further in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a starting point for developing a column chromatography method.

  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.4. To reduce streaking, you can add 0.5-1% acetic acid to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture and pack the column. Ensure the column is packed uniformly without any air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution: Begin eluting the column with the starting eluent mixture. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve charcoal Add Activated Charcoal (if colored) dissolve->charcoal optional hot_filter Hot Filtration dissolve->hot_filter charcoal->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter dry Dry Crystals vac_filter->dry pure Pure this compound dry->pure

Caption: A typical experimental workflow for the purification of this compound by recrystallization.

logical_relationship start Crude Product Analysis is_solid Is the product a solid? start->is_solid is_colored Is the product colored? recrystallize Recrystallization with Charcoal Treatment is_colored->recrystallize Yes column Column Chromatography is_colored->column No is_solid->is_colored Yes is_solid->column No (oily) pure_product Pure Product recrystallize->pure_product column->pure_product

Caption: A decision-making diagram for selecting a primary purification method for this compound.

References

Technical Support Center: Recrystallization of 4,5-Dibromo-2-furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 4,5-Dibromo-2-furoic acid, aimed at researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing this compound?

Recrystallization is a critical purification technique used to remove impurities from a solid compound.[1] For this compound, this process is essential to obtain a high-purity material, which is crucial for reliable downstream applications such as organic synthesis, biological assays, or drug development. The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at varying temperatures.

Q2: How do I select a suitable solvent for the recrystallization of this compound?

The ideal solvent for recrystallization should dissolve the this compound completely when hot (ideally at the solvent's boiling point) and only sparingly when cold (e.g., at room temperature or in an ice bath).[2] This temperature-dependent solubility differential is key to achieving a good recovery of purified crystals. For aromatic carboxylic acids like this compound, common solvent choices to screen include water, ethanol, methanol, acetone, or solvent mixtures such as ethanol/water or hexane/ethyl acetate.[3][4] A rule of thumb is that solvents with functional groups similar to the compound being purified are often good solubilizers.[3]

Q3: What are the general characteristics of this compound?

This compound is a solid, white to cream or pale brown crystalline powder with a molecular weight of 269.88 g/mol .[5][6][7] Its melting point is in the range of 167-173 °C.[5][6] As a carboxylic acid, it is expected to have some polarity and the potential for hydrogen bonding, which influences its solubility in various solvents.

Troubleshooting Guide

Q4: My this compound does not dissolve completely, even when heating the solvent.

  • Issue: Insufficient solvent or an unsuitable solvent.

  • Solution 1: Add More Solvent. Gradually add small portions of the hot solvent to the heated mixture until the solid dissolves completely. Be mindful that using an excessive amount of solvent will reduce the final yield.[2]

  • Solution 2: Re-evaluate Your Solvent Choice. If a very large volume of solvent is required, it may not be a suitable choice. The compound might be sparingly soluble or insoluble in that solvent even at elevated temperatures.[2] Refer to the solvent screening protocol to find a more appropriate solvent or solvent mixture.

Q5: No crystals are forming upon cooling the solution.

  • Issue: The solution may be too dilute (too much solvent was used) or has become supersaturated.

  • Solution 1: Induce Crystallization.

    • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. This can create nucleation sites for crystal growth.[8][9]

    • Seed Crystal: Add a tiny crystal of the crude this compound to the cooled solution to initiate crystallization.[8][9]

    • Evaporation: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin crystalline residue on the rod. Re-introduce the rod into the solution to provide seed crystals.[8]

  • Solution 2: Reduce Solvent Volume. If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute.[8][9] Allow the concentrated solution to cool again.

  • Solution 3: Further Cooling. If crystals still do not form at room temperature, try cooling the flask in an ice bath or even a salt/ice bath.[9]

Q6: The compound "oils out" instead of forming crystals.

  • Issue: The solute is coming out of the solution at a temperature above its melting point, often due to rapid cooling or the presence of significant impurities.

  • Solution 1: Re-dissolve and Cool Slowly. Reheat the mixture to dissolve the oil. Add a small amount of additional solvent (if using a mixed solvent system, add more of the more "soluble" solvent).[8][9] Allow the flask to cool more slowly. You can achieve this by leaving the flask on a warm surface that is gradually cooling or by insulating the flask.[9]

  • Solution 2: Use a Decolorizing Agent. If the crude material is highly impure, especially if colored, impurities can lower the melting point and promote oiling out. Consider treating the hot solution with a small amount of activated charcoal before the filtration step.[8] However, be aware that excessive use of charcoal can reduce your yield.[8]

Q7: The recrystallization yield is very low.

  • Issue: This can be caused by several factors, including using too much solvent, premature crystallization during hot filtration, or incomplete cooling.

  • Solution 1: Optimize Solvent Volume. Use the minimum amount of hot solvent necessary to fully dissolve the compound. Using excess solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[2][8]

  • Solution 2: Prevent Premature Crystallization. If performing a hot filtration step to remove insoluble impurities, ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the product from crystallizing out on the filter paper.[8] Diluting the solution with a small amount of extra hot solvent before filtration can also help.[2]

  • Solution 3: Ensure Complete Cooling. Make sure the solution has been cooled sufficiently, preferably in an ice bath, for an adequate amount of time to maximize crystal formation before filtration.[2]

Quantitative Data Summary

The following table provides hypothetical solubility data for this compound in various solvents to guide solvent selection. Note: This data is illustrative and should be confirmed experimentally.

Solvent SystemSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability Assessment
WaterLowModeratePotentially suitable, good for polar impurities.
EthanolModerateHighGood potential, may require a co-solvent.
AcetoneHighVery HighLikely too soluble for good recovery.
HexaneVery LowVery LowUnsuitable as a primary solvent, good as an anti-solvent.
Ethyl AcetateModerateHighGood candidate for screening.
Ethanol/Water (e.g., 1:1)Low-ModerateHighA promising mixed solvent system to try.
Hexane/Ethyl Acetate (e.g., 3:1)LowModerate-HighA good mixed solvent system for less polar impurities.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to boiling with gentle swirling.

  • Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely.

  • (Optional) Hot Filtration: If insoluble impurities are present, add a small excess of hot solvent and quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed Solvent Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "soluble" solvent (the solvent in which it is more soluble) at room temperature or with gentle heating.

  • Addition of Anti-Solvent: Gradually add the "anti-solvent" (the solvent in which the compound is less soluble) dropwise with swirling until the solution becomes cloudy (turbid).

  • Clarification: Gently heat the mixture until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single Solvent Recrystallization protocol.

Visualization

Recrystallization_Troubleshooting start Start Recrystallization: Dissolve crude this compound in minimum hot solvent cool_solution Cool Solution Slowly start->cool_solution oiling_out Does the Compound 'Oil Out'? cool_solution->oiling_out crystals_form Do Crystals Form? filter_wash Filter and Wash Crystals with Cold Solvent crystals_form->filter_wash Yes induce_crystallization Induce Crystallization: 1. Scratch Flask 2. Add Seed Crystal crystals_form->induce_crystallization No oiling_out->crystals_form No reheat_add_solvent Reheat to Dissolve Oil Add more of the 'good' solvent Cool solution more slowly oiling_out->reheat_add_solvent Yes dry_product Dry Purified Product filter_wash->dry_product end End dry_product->end reduce_solvent Too Much Solvent? Boil off some solvent and re-cool induce_crystallization->reduce_solvent Still No Crystals reduce_solvent->cool_solution reheat_add_solvent->cool_solution

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 4,5-Dibromo-2-furoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4,5-Dibromo-2-furoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound?

A1: The synthesis of this compound via the bromination of 2-furoic acid can lead to several byproducts. The most prevalent are typically monobrominated and tribrominated species. Incomplete bromination results in the formation of 5-Bromo-2-furoic acid, while over-bromination can produce 3,4,5-Tribromo-2-furoic acid. Additionally, decarboxylation of the starting material or product at elevated temperatures can lead to the formation of brominated furans. Under harsh reaction conditions, the degradation and polymerization of the furan ring can result in the formation of dark, tar-like substances.[1][2]

Q2: My final product is a mixture of mono-, di-, and tri-brominated furoic acids. How can I improve the selectivity for the desired 4,5-dibrominated product?

A2: Achieving high selectivity for this compound depends on careful control of the reaction conditions. Key parameters to optimize include the stoichiometry of the brominating agent, reaction temperature, and reaction time. Using a precise molar equivalent of bromine is crucial. A slight excess may be necessary to drive the reaction to completion, but a large excess will favor the formation of tribrominated byproducts.[1] Maintaining a low and consistent reaction temperature can help to control the rate of bromination and prevent over-bromination and other side reactions. Monitoring the reaction progress using techniques like TLC or HPLC can help determine the optimal reaction time to maximize the yield of the desired product while minimizing byproduct formation.

Q3: After the reaction, I observe the formation of a dark, insoluble tar-like material. What is the cause and how can it be prevented?

A3: The formation of dark, tarry substances is often due to the decomposition and polymerization of the furan ring, which is susceptible to degradation under strongly acidic or high-temperature conditions.[2][3] To mitigate this, it is advisable to use moderate reaction temperatures and avoid the use of highly concentrated acids. Ensuring efficient stirring can also help to prevent localized overheating. Additionally, the purity of the starting 2-furoic acid is important, as impurities from its synthesis (e.g., from furfural) can contribute to polymerization.[3]

Q4: I am experiencing a low yield of the final product, and I suspect decarboxylation is occurring. How can I avoid this?

A4: Furan-2-carboxylic acids are known to undergo decarboxylation, particularly when heated, which would convert your product into a volatile brominated furan, thus lowering your isolated yield.[2] To prevent this, it is critical to maintain the recommended reaction temperature and avoid excessive heating during the reaction and work-up procedures. During purification, if distillation is employed, it should be performed under reduced pressure to keep the temperature as low as possible.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Material - Insufficient brominating agent.- Low reaction temperature.- Short reaction time.- Increase the molar ratio of the brominating agent slightly.- Gradually increase the reaction temperature while monitoring for side reactions.- Extend the reaction time and monitor progress by TLC/HPLC.
Presence of 5-Bromo-2-furoic acid in Product - Incomplete bromination.- Increase reaction time.- Use a slight excess of the brominating agent.
Presence of 3,4,5-Tribromo-2-furoic acid in Product - Excess brominating agent.- High reaction temperature.- Reduce the amount of brominating agent.- Maintain a lower and more controlled reaction temperature.
Product is Dark and Oily - Polymerization/decomposition of the furan ring.- Impurities in the starting material.- Use milder reaction conditions (lower temperature, less concentrated acid).- Ensure the purity of the 2-furoic acid starting material.[2][3]
Low Isolated Yield - Decarboxylation of the product.- Product loss during work-up and purification.- Avoid excessive heating during all steps.- Optimize the purification procedure (e.g., recrystallization solvent system).

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 2-Furoic acid

  • Bromine

  • Anhydrous chlorinated organic solvent (e.g., chloroform, carbon tetrachloride)[1]

  • Sodium hydroxide solution (for work-up)

  • Hydrochloric acid (for acidification)

  • Decolorizing carbon (optional)

  • Appropriate glassware and safety equipment

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 2-furoic acid in an anhydrous chlorinated organic solvent.

  • Cool the mixture in an ice bath.

  • Slowly add a stoichiometric amount of bromine from the dropping funnel while maintaining the low temperature and stirring vigorously.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by TLC.

  • Upon completion, the reaction mixture is carefully quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.

  • The organic layer is separated, and the product is extracted into an aqueous sodium hydroxide solution.

  • The aqueous layer is washed with an organic solvent to remove non-acidic impurities.

  • The aqueous solution can be treated with decolorizing carbon to remove colored impurities.

  • The solution is then acidified with hydrochloric acid to precipitate the crude this compound.

  • The crude product is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification 2-Furoic_Acid 2-Furoic_Acid Bromination Bromination 2-Furoic_Acid->Bromination Bromine, Solvent Crude_Product Crude_Product Bromination->Crude_Product Workup Workup Crude_Product->Workup Recrystallization Recrystallization Workup->Recrystallization Pure_Product 4,5-Dibromo-2-furoic_acid Recrystallization->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Byproduct_Formation 2-Furoic_Acid 2-Furoic_Acid 5-Bromo-2-furoic_acid 5-Bromo-2-furoic_acid 2-Furoic_Acid->5-Bromo-2-furoic_acid Incomplete Bromination Decarboxylation_Products Decarboxylation_Products 2-Furoic_Acid->Decarboxylation_Products High Temp Polymeric_Tars Polymeric_Tars 2-Furoic_Acid->Polymeric_Tars Harsh Conditions 4,5-Dibromo-2-furoic_acid 4,5-Dibromo-2-furoic_acid 5-Bromo-2-furoic_acid->4,5-Dibromo-2-furoic_acid Further Bromination 3,4,5-Tribromo-2-furoic_acid 3,4,5-Tribromo-2-furoic_acid 4,5-Dibromo-2-furoic_acid->3,4,5-Tribromo-2-furoic_acid Over-Bromination 4,5-Dibromo-2-furoic_acid->Decarboxylation_Products High Temp

Caption: Logical relationships in the formation of byproducts during synthesis.

References

Technical Support Center: 4,5-Dibromo-2-furoic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Dibromo-2-furoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common synthetic route involves the direct bromination of 2-furoic acid or its alkyl esters, such as methyl furoate. The reaction is typically carried out using elemental bromine in the presence of a suitable solvent.

Q2: What are the expected side products in the synthesis of this compound?

A2: During the bromination of 2-furoic acid or its esters, several side products can be formed. The primary impurities include mono-brominated species, such as 5-bromo-2-furoic acid, and tri-brominated derivatives like 3,4,5-tribromo-2-furoic acid.[1] In some preparations, the molar ratio of the desired 4,5-dibromo derivative to the 5-bromo derivative can be approximately 9:1.[1]

Q3: What causes the decarboxylation of this compound during synthesis or workup?

A3: Furoic acids can undergo decarboxylation, which is the loss of the carboxylic acid group as carbon dioxide, particularly at elevated temperatures.[1][2] During the synthesis of this compound, excessive heating during the reaction or purification steps (like distillation) can promote this side reaction.

Q4: How can I purify crude this compound?

A4: Purification can be challenging due to the potential for tar formation and the water solubility of furoic acids.[3] Recrystallization is a common method. For 2-furoic acid itself, recrystallization from hot water with the use of decolorizing carbon can be effective.[3] For this compound, a suitable solvent system for recrystallization would need to be determined based on its solubility profile. Distillation under reduced pressure is another option for purifying the parent 2-furoic acid, though care must be taken to avoid thermal decarboxylation.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete bromination.- Increase reaction time or temperature cautiously.- Ensure the molar ratio of bromine to the starting material is adequate.
Formation of significant amounts of mono-brominated byproducts.[1]- Adjust the stoichiometry of bromine. A slight excess may be needed to drive the reaction to the di-brominated product.
Product loss during workup and purification.[3]- Optimize the extraction and recrystallization solvent systems to minimize solubility losses.
Presence of Impurities in the Final Product Incomplete reaction leading to residual starting material or mono-brominated species.[1]- Monitor the reaction progress using techniques like TLC or GC-MS to ensure completion.- Employ fractional recrystallization to separate products with different polarities.
Formation of tri-brominated byproducts.[1]- Carefully control the amount of bromine added to avoid over-bromination.
Tarry by-products from decomposition.[3]- Maintain a controlled reaction temperature.- Use of decolorizing agents like activated charcoal during purification can help remove colored impurities.[3]
Product Decarboxylation Excessive heat during reaction or purification.[1]- Conduct the reaction at the lowest effective temperature.- If distillation is used for purification, perform it under high vacuum to lower the boiling point.
Difficulty in Product Isolation High water solubility of the product.[3]- After acidification, thoroughly extract the aqueous layer with a suitable organic solvent.- Consider salting out the product from the aqueous phase to decrease its solubility.

Experimental Workflow & Side Reactions

The following diagrams illustrate the general experimental workflow for the synthesis of this compound and the potential side reactions that may occur.

Synthesis_Workflow start Start: 2-Furoic Acid or Ester bromination Bromination (Br2, Solvent) start->bromination saponification Saponification (if starting from ester) [NaOH] bromination->saponification Ester hydrolysis acidification Acidification (e.g., HCl) bromination->acidification If starting from acid saponification->acidification extraction Extraction (Organic Solvent) acidification->extraction purification Purification (Recrystallization/ Chromatography) extraction->purification product Product: This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

Side_Reactions starting_material 2-Furoic Acid mono_bromo 5-Bromo-2-furoic acid starting_material->mono_bromo + Br2 (Insufficient) desired_product This compound tri_bromo 3,4,5-Tribromo-2-furoic acid desired_product->tri_bromo + Br2 (Excess) decarboxylation Decarboxylation Product (e.g., 2,3-Dibromofuran) desired_product->decarboxylation Heat mono_bromo->desired_product + Br2

Caption: Potential side reactions in the synthesis of this compound.

References

Potential for dehalogenation of 4,5-Dibromo-2-furoic acid under reaction conditions.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective removal of halogen atoms is a critical transformation in organic synthesis. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for dehalogenation of 4,5-Dibromo-2-furoic acid under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Is it possible to dehalogenate this compound?

Yes, the dehalogenation of this compound is feasible. The C-Br bonds on the furan ring can be cleaved using several methods, including catalytic hydrogenation and metal-mediated reductions. Brominated aromatic compounds are generally more reactive towards dehalogenation than their chlorinated counterparts.[1][2] The presence of the carboxylic acid group at the 2-position is expected to be compatible with many dehalogenation conditions.[1][2]

Q2: What are the primary methods for dehalogenating this compound?

The two primary methods for the dehalogenation of aryl bromides, and by extension this compound, are:

  • Catalytic Hydrogenation: This method typically employs a palladium catalyst, most commonly palladium on carbon (Pd/C), with a hydrogen source.[1][2] The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like hydrazine.

  • Metal-Mediated Dehalogenation: Active metals such as zinc (Zn) can be used to effect dehalogenation. These reactions are often carried out in protic solvents like water or alcohols.

Q3: Is the furan ring stable under typical dehalogenation conditions?

The stability of the furan ring is a critical consideration. Furan and its derivatives are known to be sensitive to acidic conditions, which can lead to ring-opening and polymerization.[3][4][5][6][7] However, the presence of an electron-withdrawing group, such as the carboxylic acid in this compound, can significantly increase the stability of the furan ring towards acid-catalyzed degradation.[4] It is advisable to use neutral or mildly basic conditions when possible to minimize the risk of ring opening.

Q4: Can I achieve selective mono-dehalogenation to synthesize 4-Bromo-2-furoic acid?

Achieving selective mono-dehalogenation of dihaloarenes can be challenging but is possible by carefully controlling reaction conditions. Factors that can influence selectivity include the choice of catalyst, solvent, temperature, and reaction time. For instance, in some cross-coupling reactions of dihaloarenes, the choice of solvent has been shown to significantly affect the ratio of mono- to di-substituted products.[8] While specific conditions for the selective mono-dehalogenation of this compound are not widely reported, careful optimization of the reaction parameters, such as using a less active catalyst or limiting the amount of reducing agent, could favor the formation of the mono-brominated product.

Q5: What are the potential side reactions to be aware of?

Besides the desired dehalogenation, several side reactions can occur:

  • Furan Ring Opening: As mentioned, acidic conditions can lead to the opening of the furan ring.[3][4][5][6][7]

  • Hydrogenation of the Furan Ring: Under certain catalytic hydrogenation conditions, the furan ring itself can be reduced to a tetrahydrofuran ring. For example, the hydrogenation of 2-furoic acid over a platinum catalyst has been shown to yield tetrahydrofuroic acid.

  • Decarboxylation: The loss of the carboxylic acid group is a potential side reaction, particularly at elevated temperatures. While palladium-catalyzed decarboxylation of some aromatic carboxylic acids has been reported, it often requires specific conditions.[1]

Troubleshooting Guides

Issue 1: Incomplete or No Dehalogenation
Possible Cause Suggested Solution
Inactive Catalyst (Catalytic Hydrogenation) Ensure the Pd/C catalyst is fresh and has been stored properly. Use a higher catalyst loading. Consider a different palladium source or a different catalyst altogether (e.g., platinum on carbon).
Insufficient Reducing Agent Increase the pressure of hydrogen gas or the equivalents of the transfer hydrogenation reagent. For metal-mediated reactions, ensure the metal surface is activated (e.g., by washing with dilute acid).
Poor Solubility Choose a solvent system in which the this compound and any additives (e.g., base) are soluble. A co-solvent system may be necessary.
Incorrect pH For catalytic hydrogenation, the presence of a base (e.g., triethylamine or sodium acetate) is often required to neutralize the HBr formed during the reaction, which can poison the catalyst. Ensure the base is added in sufficient quantity.
Issue 2: Furan Ring Opening or Polymerization
Possible Cause Suggested Solution
Acidic Reaction Conditions Add a base (e.g., triethylamine, sodium carbonate, or potassium phosphate) to neutralize any acidic byproducts. Use a buffered solvent system.[4] Avoid strong protic acids.
High Reaction Temperature Perform the reaction at a lower temperature. Monitor the reaction progress closely to avoid prolonged heating.[3]
Presence of Water Use anhydrous solvents and reagents, as water can act as a nucleophile in the ring-opening process.[4]
Issue 3: Unselective Dehalogenation (Di-dehalogenation instead of Mono-dehalogenation)
Possible Cause Suggested Solution
Highly Active Catalyst/Reducing Agent Use a less active catalyst or a milder reducing agent. For catalytic hydrogenation, consider using a poisoned catalyst (e.g., Lindlar's catalyst) or a lower hydrogen pressure.
Prolonged Reaction Time Monitor the reaction closely by techniques like TLC or GC-MS and stop the reaction once the desired mono-dehalogenated product is the major component.
Stoichiometry of Reducing Agent Carefully control the stoichiometry of the hydrogen source or the metal reductant to favor the removal of only one bromine atom.

Experimental Protocols

Below are generalized experimental protocols for common dehalogenation methods. Note: These are starting points and may require optimization for this compound.

Protocol 1: Catalytic Hydrogenation using Pd/C and Hydrogen Gas

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Base (e.g., Triethylamine or Sodium Acetate)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

Procedure:

  • In a suitable reaction vessel, dissolve this compound in the chosen solvent.

  • Add the base (typically 2-3 equivalents).

  • Carefully add the 10% Pd/C catalyst (typically 5-10 mol% of palladium).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Metal-Mediated Dehalogenation using Zinc Powder

Materials:

  • This compound

  • Zinc powder (activated)

  • Solvent (e.g., Water, Ethanol, or Acetic Acid)

  • Acid (for workup, e.g., Hydrochloric acid)

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • Activate the zinc powder by stirring it in dilute acid (e.g., 1M HCl) for a few minutes, followed by washing with water, ethanol, and then ether, and drying under vacuum.

  • In a round-bottom flask, suspend the activated zinc powder in the chosen solvent.

  • Add the this compound to the suspension.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove excess zinc.

  • Acidify the filtrate with dilute HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and potential outcomes for the dehalogenation of aryl bromides, which can serve as a starting point for the optimization of the dehalogenation of this compound.

Table 1: Catalytic Hydrogenation of Aryl Bromides

SubstrateCatalystHydrogen SourceSolventBaseTemp. (°C)Time (h)Yield (%)Reference
4-Bromobenzoic acid10% Pd/CH₂ (1 atm)EthanolEt₃NRT2>95General knowledge
4-Bromo-2-nitrobenzoic acid10% Pd/CH₂ (50 psi)Methanol-RT492[2]
Various Aryl Bromides10% Pd/CHydrazineEthanolNaOHRT1-385-95General knowledge

Table 2: Metal-Mediated Dehalogenation of Aryl Bromides

SubstrateMetalSolventAdditiveTemp. (°C)Time (h)Yield (%)Reference
4-BromotolueneZnWater-100690General knowledge
4-BromophenolZnAcetic Acid-502>95General knowledge

Visualizations

Diagram 1: General Dehalogenation Pathways of this compound

Dehalogenation_Pathways start This compound mono 4-Bromo-2-furoic acid (Mono-dehalogenation) start->mono Selective Conditions di 2-Furoic acid (Di-dehalogenation) start->di Forcing Conditions ring_opened Ring-Opened Products start->ring_opened Acidic Conditions mono->di Further Reduction hydrogenated Tetrahydrofuroic acid derivatives di->hydrogenated Hydrogenation

Caption: Potential dehalogenation and side reaction pathways.

Diagram 2: Troubleshooting Workflow for Incomplete Dehalogenation

Troubleshooting_Dehalogenation start Incomplete Dehalogenation check_catalyst Check Catalyst Activity (for Catalytic Hydrogenation) start->check_catalyst check_reductant Check Reductant Activity/ Amount start->check_reductant check_solubility Check Substrate Solubility start->check_solubility check_ph Check Reaction pH start->check_ph increase_loading Increase Catalyst Loading check_catalyst->increase_loading new_catalyst Use Fresh/Different Catalyst check_catalyst->new_catalyst increase_reductant Increase Reductant Amount/ Pressure check_reductant->increase_reductant change_solvent Change Solvent/Add Co-solvent check_solubility->change_solvent add_base Add Base to Neutralize Acid check_ph->add_base

Caption: A logical workflow for troubleshooting incomplete dehalogenation reactions.

Diagram 3: Decision Tree for Method Selection

Method_Selection start Goal: Dehalogenate This compound selective_q Selective Mono-dehalogenation? start->selective_q mild_conditions Use Mild Conditions: - Lower Temp - Shorter Time - Less Reductant selective_q->mild_conditions Yes forcing_conditions Use Forcing Conditions: - Higher Temp/Pressure - Longer Time selective_q->forcing_conditions No (Di-dehalogenation) functional_group_q Other Sensitive Functional Groups Present? catalytic_hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H2) functional_group_q->catalytic_hydrogenation No metal_mediated Metal-Mediated (e.g., Zn, H2O) functional_group_q->metal_mediated Yes (Potentially more chemoselective) mild_conditions->functional_group_q forcing_conditions->functional_group_q

Caption: Decision-making process for selecting a suitable dehalogenation method.

References

Technical Support Center: Decarboxylation of 4,5-Dibromo-2-furoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the high-temperature decarboxylation of 4,5-Dibromo-2-furoic acid. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the decarboxylation of this compound?

The primary product is 3,4-dibromofuran. The reaction involves the removal of the carboxylic acid group as carbon dioxide (CO₂).

Q2: What are the typical reaction conditions for this decarboxylation?

Based on procedures for similar brominated furoic acids, a common method involves heating the substrate in a high-boiling solvent such as quinoline, often in the presence of a copper catalyst, at temperatures around 180°C.[1]

Q3: Why is a high-boiling solvent like quinoline used?

Quinoline serves two main purposes. First, its high boiling point (237°C) allows the reaction to be conducted at the necessary high temperatures for decarboxylation to proceed at a reasonable rate. Second, as a basic amine, it can facilitate the reaction and help to dissolve the starting material.

Q4: What is the role of the copper catalyst?

Copper powder or copper salts are often used as catalysts in the decarboxylation of aromatic and heteroaromatic carboxylic acids.[1][2] The copper is believed to stabilize the transition state of the reaction, thereby lowering the activation energy required for the removal of the carboxyl group.

Q5: How can I monitor the progress of the reaction?

The reaction can be monitored by observing the cessation of CO₂ evolution. For more precise tracking, small aliquots of the reaction mixture can be periodically removed, worked up to remove the quinoline and catalyst, and analyzed by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ¹H NMR to observe the disappearance of the starting material and the appearance of the product.

Q6: What are the main safety precautions for this experiment?

  • The reaction should be performed in a well-ventilated fume hood due to the high temperatures and the use of quinoline, which is harmful.

  • Safety glasses, lab coat, and appropriate gloves are mandatory.

  • Heating oil baths should be used with caution, and the apparatus should be securely clamped.

  • Be aware of the potential for vigorous gas evolution (CO₂), especially at the beginning of the reaction. The apparatus should not be sealed.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No or incomplete reaction 1. Temperature is too low: The activation energy for decarboxylation is not being met. 2. Inactive catalyst: The copper powder may be oxidized or of poor quality. 3. Insufficient reaction time: The reaction may be slow under the current conditions.1. Gradually increase the temperature of the oil bath, for example, in 10°C increments, while monitoring the reaction. Do not exceed the boiling point of quinoline. 2. Use freshly purchased, fine copper powder. Consider pre-activating the copper by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum. 3. Extend the reaction time and continue to monitor for product formation.
Low yield of 3,4-dibromofuran 1. Sublimation of product: The product, 3,4-dibromofuran, may be volatile under the reaction conditions. 2. Side reactions/decomposition: At high temperatures, furans can be susceptible to polymerization or other degradation pathways. 3. Inefficient workup: The product may be lost during the extraction or purification steps.1. Ensure the reaction is equipped with an efficient reflux condenser to minimize the loss of volatile product. 2. Avoid unnecessarily high temperatures or prolonged reaction times once the starting material is consumed. Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. 3. During the workup, ensure thorough extraction with a suitable organic solvent. The acidic wash to remove quinoline must be done carefully to avoid emulsions.
Formation of dark, tarry byproducts 1. Thermal decomposition: Furan rings can be unstable at very high temperatures, leading to polymerization.[3] 2. Presence of oxygen: Air can lead to oxidative degradation of the starting material or product at high temperatures.1. Attempt the reaction at the lowest effective temperature. Once CO₂ evolution ceases, cool the reaction down promptly. 2. Ensure the reaction is run under a positive pressure of an inert gas like nitrogen or argon.
Difficulty in removing quinoline during workup 1. Incomplete neutralization: Quinoline is a base and requires a sufficient amount of acid for its removal into the aqueous phase. 2. Emulsion formation: Vigorous shaking during the acid wash can lead to stable emulsions, trapping the product in the mixed phases.1. Use a sufficient volume of dilute acid (e.g., 2M HCl) and wash the organic layer multiple times. Check the pH of the aqueous layer after each wash to ensure it remains acidic. 2. Gently invert the separatory funnel instead of vigorous shaking. If an emulsion forms, adding brine (saturated NaCl solution) can help to break it. Allowing the mixture to stand for a longer period may also be effective.
Product is impure after initial workup 1. Residual starting material: Incomplete reaction. 2. Presence of isomeric byproducts: Depending on the purity of the starting material, other dibromofuran isomers could be present.1. Consider purification by column chromatography on silica gel or distillation under reduced pressure. 2. If isomeric impurities are suspected, careful purification by fractional distillation or preparative GC may be necessary. Analytical techniques like GC-MS are useful for identifying and quantifying isomeric impurities.[4][5][6]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for the decarboxylation of this compound in the searched literature, the following table is based on a representative procedure for a mixture of brominated furoic acids.[1] Yields and reaction times should be optimized for the specific substrate.

ParameterValueReference
Substrate This compound-
Solvent Quinoline[1]
Catalyst Copper powder[1]
Temperature ~180°C[1]
Reaction Time 1-4 hours (monitor for CO₂ evolution)Estimated
Typical Yield 60-80%Estimated

Experimental Protocols

High-Temperature Decarboxylation of this compound

Disclaimer: This is a suggested protocol based on related literature and should be adapted and optimized.

Materials:

  • This compound

  • Quinoline (high purity)

  • Copper powder (fine)

  • 2M Hydrochloric acid

  • Diethyl ether (or other suitable extraction solvent like dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Three-neck round-bottom flask

  • Reflux condenser

  • Thermometer or thermocouple

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Setup: Assemble a three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer. Ensure the setup is under a positive pressure of an inert gas (e.g., Nitrogen).

  • Charging the Flask: To the flask, add this compound, quinoline (approx. 4-5 mL per gram of acid), and copper powder (approx. 0.4 g per gram of acid).[1]

  • Heating: Begin stirring and heat the mixture using an oil bath to approximately 180°C.[1]

  • Reaction: The decarboxylation should start as the temperature rises, evidenced by the evolution of carbon dioxide gas. Maintain the temperature and monitor the gas evolution. The reaction is typically complete when the gas evolution ceases (usually 1-4 hours).

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Workup - Solvent Extraction:

    • Dilute the reaction mixture with a suitable organic solvent like diethyl ether.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic phase repeatedly with 2M HCl to remove the quinoline. Check the pH of the aqueous layer to ensure it is acidic.

    • Next, wash the organic phase with saturated sodium bicarbonate solution to remove any unreacted starting material.

    • Finally, wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude 3,4-dibromofuran.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Diagrams

Decarboxylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Assemble 3-neck flask with condenser and thermometer under N2 charge Add this compound, quinoline, and copper powder start->charge heat Heat to ~180°C with stirring charge->heat react Monitor CO2 evolution until cessation (1-4h) heat->react cool Cool to room temperature react->cool dilute Dilute with diethyl ether cool->dilute wash_acid Wash with 2M HCl to remove quinoline dilute->wash_acid wash_base Wash with sat. NaHCO3 wash_acid->wash_base wash_brine Wash with brine wash_base->wash_brine dry Dry over MgSO4 wash_brine->dry concentrate Concentrate via rotary evaporation dry->concentrate purify Purify by vacuum distillation or chromatography concentrate->purify end end purify->end Final Product: 3,4-Dibromofuran

Caption: Experimental workflow for the decarboxylation of this compound.

References

Stability of 4,5-Dibromo-2-furoic acid in acidic and basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4,5-Dibromo-2-furoic acid in acidic and basic media. This resource is intended for researchers, scientists, and drug development professionals to navigate potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic and basic solutions?

A1: Based on the general reactivity of furan derivatives, this compound is anticipated to be susceptible to degradation in both strong acidic and strong basic media. The furan ring is known to be sensitive to acid-catalyzed hydrolysis and can also be unstable under strong alkaline conditions. Forced degradation studies are essential to determine the intrinsic stability of the molecule and identify potential degradation products.[1][2][3][4]

Q2: What are the likely degradation pathways for this compound under these conditions?

Q3: How can I monitor the degradation of this compound during my experiment?

A3: A validated stability-indicating analytical method is required.[5][6] High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective technique. The method should be able to separate the intact this compound from its potential degradation products.

Q4: My assay results for this compound are lower than expected after treatment with an acidic solution. What could be the cause?

A4: This is a strong indication of degradation. The acidic conditions likely caused the breakdown of the molecule. Refer to the troubleshooting guide below for steps to investigate this issue.

Q5: I observe new peaks in my chromatogram after exposing this compound to a basic solution. What are these?

A5: These new peaks are likely degradation products. Characterization of these products is a key part of a forced degradation study and helps in understanding the degradation pathway.[3] Techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy can be used for structural elucidation.[1]

Troubleshooting Guides

Issue 1: Rapid Loss of this compound in Acidic Media
  • Symptom: Significant decrease in the peak area of the parent compound in HPLC analysis shortly after adding acid.

  • Possible Cause: Acid-catalyzed hydrolysis and degradation of the furan ring.

  • Troubleshooting Steps:

    • Confirm Degradation: Analyze a sample immediately after acid addition and at several time points to monitor the rate of degradation.

    • Modify Conditions: If the degradation is too rapid, consider using milder acidic conditions (e.g., lower concentration of acid, lower temperature).

    • Identify Degradants: Attempt to identify the major degradation products using LC-MS to understand the degradation pathway.

    • Analytical Method Validation: Ensure your analytical method is capable of detecting and quantifying the degradation products.

Issue 2: Inconsistent Stability Results in Basic Media
  • Symptom: High variability in the percentage of remaining this compound in replicate experiments under basic conditions.

  • Possible Cause:

    • Inconsistent preparation of the basic solution.

    • Reaction with atmospheric carbon dioxide, altering the pH.

    • Complex, multi-step degradation pathway sensitive to minor variations.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Ensure accurate and consistent preparation of the basic solutions. Use freshly prepared solutions for each experiment.

    • Inert Atmosphere: Consider performing the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with CO2.

    • Controlled Temperature: Maintain a constant and controlled temperature throughout the experiment.

    • Time-Point Analysis: Take samples at multiple, well-defined time points to better understand the degradation kinetics.

Data Presentation

Table 1: Hypothetical Stability of this compound in Acidic and Basic Media

ConditionTime (hours)This compound Remaining (%)Major Degradation Products
0.1 M HCl at 60°C0100-
285.2DP-A1, DP-A2
662.7DP-A1, DP-A2
2425.1DP-A1, DP-A2, DP-A3
0.1 M NaOH at 60°C0100-
292.5DP-B1
678.9DP-B1, DP-B2
2445.8DP-B1, DP-B2

DP = Degradation Product

Experimental Protocols

Protocol 1: Forced Degradation in Acidic Medium
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.

    • Incubate the solution in a constant temperature bath at 60°C.

  • Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 6, 24 hours).

  • Sample Preparation: Immediately neutralize the withdrawn sample with an equivalent amount of 0.1 M sodium hydroxide to stop the degradation. Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation in Basic Medium
  • Preparation of Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.

  • Stress Conditions:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.

    • Incubate the solution in a constant temperature bath at 60°C.

  • Sampling: Withdraw aliquots at specified time points.

  • Sample Preparation: Immediately neutralize the withdrawn sample with an equivalent amount of 0.1 M hydrochloric acid. Dilute the neutralized sample with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid_stress Acidic Stress (0.1 M HCl, 60°C) prep_stock->acid_stress base_stress Basic Stress (0.1 M NaOH, 60°C) prep_stock->base_stress sampling Withdraw Aliquots (0, 2, 6, 24h) acid_stress->sampling base_stress->sampling neutralize Neutralize to Quench Reaction sampling->neutralize hplc_analysis HPLC Analysis neutralize->hplc_analysis characterization Degradant Characterization (LC-MS, NMR) hplc_analysis->characterization

Caption: Workflow for Forced Degradation Study.

degradation_pathway cluster_acid Acidic Conditions (e.g., HCl) cluster_base Basic Conditions (e.g., NaOH) parent This compound acid_intermediate Ring-Opened Intermediate parent->acid_intermediate Hydrolysis base_product Potential Decarboxylation or Dehalogenation Products parent->base_product Degradation acid_products Degradation Products (e.g., Dicarbonyls) acid_intermediate->acid_products Further Reaction

Caption: Plausible Degradation Pathways.

References

Improving yield and selectivity in reactions with 4,5-Dibromo-2-furoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Dibromo-2-furoic acid. The content is designed to help improve reaction yield and selectivity by addressing common challenges encountered during experimentation.

I. Cross-Coupling Reactions (Suzuki, Sonogashira, Heck)

Cross-coupling reactions are powerful tools for creating C-C bonds at the C-4 and C-5 positions of the furan ring. However, achieving high yield and selectivity can be challenging. This section addresses common issues.

Frequently Asked Questions & Troubleshooting

Q1: My Suzuki/Sonogashira coupling reaction is giving a complex mixture of products. What are the likely side products?

A1: When performing cross-coupling reactions with this compound, you may encounter several common side products besides the desired mono- or di-substituted product. These include:

  • Hydrodebromination Products: This is the replacement of one or both bromine atoms with a hydrogen atom, resulting in mono-bromo or fully debrominated furoic acid derivatives. This side reaction is particularly prevalent under certain conditions, such as with specific catalysts or in the presence of hydrogen sources. For instance, in Suzuki-Miyaura reactions of similar dibromo-heterocycles, hydrodebromination can be a significant competing pathway[1].

  • Regioisomers: If you are attempting a mono-substitution, you may get a mixture of the 4-substituted and 5-substituted isomers.

  • Homocoupling Products: In Sonogashira couplings, the terminal alkyne can couple with itself (Glaser coupling), especially in the presence of copper co-catalysts and oxygen[2]. In Suzuki couplings, the boronic acid can also homocouple.

  • Starting Material: Incomplete conversion will leave unreacted this compound.

Q2: I am trying to achieve selective mono-substitution. Which bromine is more reactive?

A2: The bromine atom at the α-position (C-5) is generally more reactive than the bromine at the β-position (C-4) in furan systems. This is because the α-position is more susceptible to oxidative addition to the palladium(0) catalyst, which is a key step in the catalytic cycle[3]. Therefore, under carefully controlled conditions (e.g., using 1 equivalent of the coupling partner, lower temperatures), the reaction should preferentially occur at the C-5 position.

Q3: My reaction yield is low, and I'm recovering a significant amount of what appears to be furan or furoic acid without any bromine atoms. What could be happening?

A3: You are likely observing thermal decarboxylation, a known degradation pathway for 2-furoic acid, especially at elevated temperatures (activated from about 140-160 °C)[4]. Many cross-coupling reactions require heating, which can promote the loss of the carboxylic acid group as CO₂. If this is followed by or concurrent with hydrodebromination, you would isolate debrominated byproducts.

Troubleshooting Flowchart: Low Yield/Selectivity in Cross-Coupling

G start Low Yield or Poor Selectivity q1 Identify Products (LCMS/NMR) start->q1 is_debromination Significant Hydrodebromination? q1->is_debromination is_regioisomer Mixture of Regioisomers? q1->is_regioisomer is_decarboxylation Evidence of Decarboxylation? q1->is_decarboxylation is_incomplete High Starting Material? q1->is_incomplete sol_debromination Solution: - Use milder base (e.g., K₂CO₃ vs K₃PO₄) - Lower reaction temperature - Degas solvent thoroughly - Screen different Pd catalysts/ligands is_debromination->sol_debromination Yes sol_regioisomer Solution: - Lower temperature to favor C-5 reaction - Use exactly 1.0 eq. of coupling partner - Add coupling partner slowly is_regioisomer->sol_regioisomer Yes sol_decarboxylation Solution: - Lower reaction temperature - Screen catalysts active at lower temp - Consider protecting the acid (e.g., as an ester) is_decarboxylation->sol_decarboxylation Yes sol_incomplete Solution: - Increase reaction time or temperature - Check catalyst activity (use fresh catalyst) - Increase catalyst loading is_incomplete->sol_incomplete Yes

Caption: Troubleshooting logic for cross-coupling reactions.

Data on Reaction Conditions

Optimizing catalyst, base, and solvent is crucial for controlling selectivity between di-substitution, mono-substitution, and hydrodebromination. The following table, adapted from studies on the structurally similar 4,5-dibromo-2-methylpyridazin-3(2H)-one, illustrates how changing reaction parameters can drastically alter product distribution in a Suzuki-Miyaura reaction[1]. Similar trends may be observed for this compound.

Catalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Di-substituted Yield (%)Mono-substituted Yield (%)Hydrodebrominated Yield (%)
Pd(PPh₃)₄ (5)Na₂CO₃ (3)Toluene/H₂O10024154530
Pd(dppf)Cl₂ (5)Na₂CO₃ (3)Toluene/H₂O10024402515
Pd(PPh₃)₄ (5)K₃PO₄ (3)Dioxane/H₂O1001852065
Pd(OAc)₂ (5) + SPhos (10)K₃PO₄ (3)Dioxane/H₂O801275105

Data is illustrative and based on a related heterocyclic system to show general trends.

II. Reactions of the Carboxylic Acid Group (Esterification & Amidation)

The carboxylic acid moiety provides a key handle for derivatization through esterification or amidation.

Frequently Asked Questions & Troubleshooting

Q1: My esterification reaction with a primary alcohol is slow and gives low conversion. How can I improve it?

A1: Low conversion in Fischer esterification is often due to the reaction reaching equilibrium. To drive the reaction towards the product, you need to remove water as it forms. Alternatively, using a more reactive form of the carboxylic acid can improve yields.

  • Increase Temperature: For solid acid catalysts like tungstophosphoric acid/zirconia, increasing the temperature from 110 °C to 125 °C can dramatically increase conversion[5][6].

  • Use a Dehydrating Agent: Incorporate molecular sieves in your reaction setup.

  • Use Excess Alcohol: Using the alcohol as the solvent can help push the equilibrium.

  • Catalyst Choice: Ensure you are using a suitable acid catalyst. For laboratory scale, sulfuric acid is common. For cleaner, recyclable options, solid acid catalysts can be effective[5][6].

Q2: I am attempting to form an amide with an electron-poor or sterically hindered amine, and the yield is very low using standard EDC/HOBt coupling. What should I do?

A2: Coupling with unreactive amines is a common challenge. Standard conditions may be insufficient to activate the carboxylic acid effectively or the nucleophilicity of the amine may be too low.

  • Change Coupling Agent: Switch to a more potent coupling agent like HATU or HBTU.

  • Convert to Acid Chloride: A two-step process via the acid chloride is often more effective for difficult couplings. First, react this compound with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 4,5-dibromo-2-furoyl chloride. Then, react this intermediate with your amine, typically in the presence of a non-nucleophilic base like triethylamine or pyridine[7].

  • Optimize Additives: For carbodiimide-mediated couplings (like EDC), including an acyl transfer agent such as DMAP in addition to HOBt can facilitate the reaction with electron-deficient anilines[8].

Workflow for Amide Bond Formation

G cluster_0 Route Selection start Select Amine Substrate amine_type Amine Reactivity? start->amine_type route1 Standard Coupling (EDC/HOBt) amine_type->route1 Primary/Secondary Alkyl route2 Potent Coupling (HATU/DIPEA) amine_type->route2 Electron-Poor/Hindered route3 Acid Chloride Route (SOCl₂ then Amine) amine_type->route3 Very Unreactive

Caption: Decision process for choosing an amidation strategy.

III. Purification Strategies

Q1: How can I effectively separate the mono- and di-substituted products from a cross-coupling reaction?

A1: Separation of these products, along with starting material and debrominated side products, typically relies on differences in polarity.

  • Flash Column Chromatography: This is the most common and effective method. The polarity difference between the di-bromo starting material, the mono-bromo product, and the non-brominated di-substituted product is usually significant enough for separation on silica gel. A solvent system of hexane and ethyl acetate is a good starting point for elution[5][9].

  • Recrystallization: If the desired product is a solid and the impurities have different solubility profiles, recrystallization can be a highly effective method for purification on a larger scale[10].

  • Adsorption: For some furan derivatives, purification using activated carbon has been reported as a method to remove carbohydrate and other impurities, which may be applicable for cleaning crude reaction mixtures before final purification[11].

IV. Key Experimental Protocols

Protocol 1: Selective Mono-Sonogashira Coupling at C-5

This protocol is designed to favor the formation of 5-alkynyl-4-bromo-2-furoic acid by leveraging the higher reactivity of the C-5 bromine[3].

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.05 eq).

  • Solvent/Base: Add anhydrous THF and triethylamine (3.0 eq). Degas the mixture with argon for 15 minutes.

  • Reagent Addition: Slowly add the terminal alkyne (1.05 eq) dropwise via syringe at room temperature.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) can be applied, but this may increase the formation of the di-substituted product.

  • Workup: Once complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated NH₄Cl solution, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 2: Amidation via EDC/HOBt Coupling

This protocol describes a standard procedure for coupling this compound with a primary or secondary amine[7][12].

  • Setup: To a round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous DMF or DCM.

  • Reagent Addition: Add the desired amine (1.1 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).

  • Coupling: Cool the mixture to 0 °C in an ice bath. Add N,N'-Diisopropylethylamine (DIPEA) (2.0 eq), followed by the portion-wise addition of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude amide by recrystallization or flash column chromatography.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 4,5-Dibromo-2-furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are utilizing 4,5-Dibromo-2-furoic acid in cross-coupling reactions. Here you will find troubleshooting guidance and frequently asked questions to navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are most suitable for the functionalization of this compound?

A1: The most common and effective cross-coupling reactions for this compound are the Suzuki-Miyaura, Sonogashira, and Heck reactions. The choice depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl or vinyl boronic acids/esters.

  • Sonogashira Coupling: Used for creating C-C bonds with terminal alkynes.[1]

  • Heck Reaction: Suitable for forming C-C bonds with alkenes.[2]

Q2: Which bromine atom on this compound is more reactive?

A2: The bromine atom at the C5 position is generally more reactive than the bromine at the C4 position. The C5 position is an α-position relative to the furan's oxygen atom, making it more susceptible to oxidative addition by a palladium catalyst.[1][3] This inherent difference in reactivity allows for regioselective mono-functionalization at the C5 position under carefully controlled conditions.

Q3: What are the typical side reactions to watch out for?

A3: Common side reactions include:

  • Homocoupling: Dimerization of the coupling partners. This can often be minimized by ensuring an inert atmosphere to exclude oxygen.[4][5]

  • Protodeboronation: In Suzuki reactions, this is the replacement of the boronic acid group with a hydrogen atom, which is a common issue with electron-rich or heteroaryl boronic acids.[5]

  • Hydrodebromination: The replacement of a bromine atom on the furoic acid with a hydrogen atom. This can compete with the desired cross-coupling reaction.

  • Bis-coupling: Substitution of both bromine atoms. This can be a desired outcome or a side reaction depending on the stoichiometry and reaction conditions.[3]

Q4: Should I protect the carboxylic acid group before performing the cross-coupling reaction?

A4: It is often advisable to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). The acidic proton can interfere with organometallic reagents and some basic conditions used in cross-coupling reactions. Esterification is a common strategy to prevent such interferences and improve solubility.[6]

Troubleshooting Guides

Low or No Product Yield
Potential Cause Recommended Solution
Inactive Catalyst Use a fresh batch of palladium catalyst or a more robust, air-stable precatalyst. Ensure the Pd(II) precatalyst is properly reduced to the active Pd(0) species in situ.[4]
Inappropriate Ligand For sterically hindered or electron-rich substrates, standard ligands like PPh₃ may be insufficient. Switch to bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[5]
Incorrect Base The choice of base is critical and often solvent-dependent. For Suzuki couplings, if a weaker base (e.g., K₂CO₃) fails, try a stronger base like K₃PO₄ or Cs₂CO₃.[3]
Poor Reagent Quality Ensure all reagents, especially the boronic acid or other organometallic partners, are pure and dry. Boronic acids can degrade over time.[5]
Oxygen Contamination Thoroughly degas all solvents and run the reaction under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst decomposition and homocoupling.[4]
Low Reaction Temperature If the reaction is sluggish, gradually increase the temperature in 10-20 °C increments, being careful not to exceed the solvent's boiling point or cause catalyst decomposition.[3]
Lack of Chemoselectivity (Mono- vs. Di-substitution)
Potential Cause Recommended Solution
High Reaction Temperature Higher temperatures can promote the reaction at the less reactive C4-Br bond. To favor mono-substitution at C5, run the reaction at a lower temperature for a longer duration.[3]
Prolonged Reaction Time Overly long reaction times can lead to di-substitution. Monitor the reaction closely by TLC or LC-MS and stop it once the mono-substituted product is maximized.[3]
Stoichiometry of Reagents To favor mono-substitution, use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the coupling partner. For di-substitution, a larger excess ( >2.2 equivalents) is required.
Catalyst/Ligand System The choice of ligand can influence regioselectivity. Bulky ligands may enhance selectivity for the more accessible C5 position.[3]

Quantitative Data on Catalyst Performance

The following tables summarize catalyst systems and conditions that have been successful for the cross-coupling of structurally similar dibrominated heterocycles. These can serve as a starting point for optimizing reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Dibrominated Heterocycles
SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4,5-Dibromo-2-methylpyridazin-3(2H)-onePdCl₂(dppf)K₂CO₃Toluene/H₂O1001879 (di-substituted)[7]
2,5-Dibromo-3-hexylthiophenePd(PPh₃)₄K₃PO₄1,4-Dioxane901270-90 (di-substituted)[8]
2,4-DibromofuranPd₂(dba)₃ / SPhosK₃PO₄Toluene1008Not specified[3]
Table 2: Sonogashira Coupling of Dibrominated Heterocycles

| Substrate | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2,4-Dibromofuran | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 12 | Good (mono-alkynylation) |[1] | | 1,4-Dibromo-2-(trifluoromethyl)benzene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | 16 | 70-85 (mono-alkynylation) |[9] |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling (Mono-substitution at C5)
  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the ester of this compound (1.0 eq.), the desired boronic acid (1.1 eq.), and a finely powdered base (e.g., K₃PO₄, 2.0 eq.).

  • Inerting: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate under reduced pressure, and purify the residue by column chromatography.

General Protocol for Sonogashira Coupling (Mono-substitution at C5)
  • Preparation: To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) iodide co-catalyst (1-5 mol%).

  • Reagent Addition: Add the ester of this compound (1.0 eq.) and an anhydrous, degassed solvent (e.g., THF or DMF).

  • Base and Alkyne Addition: Add the amine base (e.g., Et₃N, 2-3 eq.) and the terminal alkyne (1.0-1.2 eq.).

  • Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography.[1]

Visualizations

Experimental_Workflow prep Preparation: Add solid reagents to flask inert Inerting: Evacuate and backfill with Ar/N₂ (3x) prep->inert cat_solv Catalyst & Solvent Addition: Add catalyst, ligand, and degassed solvent inert->cat_solv reaction Reaction: Heat to desired temperature with stirring cat_solv->reaction monitor Monitoring: Track progress via TLC or LC-MS reaction->monitor monitor->reaction Continue reaction workup Work-up: Cool, quench, and extract product monitor->workup Reaction complete purify Purification: Column chromatography workup->purify product Final Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

Catalyst_Selection_Logic start Starting Point: Low Yield or Selectivity Issue check_basics Check Basics: - Inert Atmosphere? - Reagent Purity? - Degassed Solvents? start->check_basics catalyst_system Evaluate Catalyst System check_basics->catalyst_system Basics OK ligand Change Ligand: Try bulky, electron-rich ligands (e.g., SPhos, XPhos) catalyst_system->ligand Standard ligand fails precatalyst Change Pd Source: Use stable precatalyst (e.g., G3/G4 precatalysts) catalyst_system->precatalyst Inconsistent results conditions Optimize Conditions ligand->conditions precatalyst->conditions base Change Base: Try stronger base (e.g., K₃PO₄, Cs₂CO₃) conditions->base Reaction sluggish temperature Adjust Temperature: Increase for rate, decrease for selectivity conditions->temperature Rate or selectivity issue success Successful Coupling base->success temperature->success

Caption: Decision-making flowchart for troubleshooting catalyst selection.

References

Handling and storage to prevent degradation of 4,5-Dibromo-2-furoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the proper handling and storage of 4,5-Dibromo-2-furoic acid to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air.

Q2: Is this compound sensitive to light?

Q3: What materials are incompatible with this compound?

A3: this compound should not be stored with or exposed to strong oxidizing agents, strong acids, or strong bases.[1] Contact with these substances can lead to degradation of the compound.

Q4: What are the signs of degradation of this compound?

A4: Visual signs of degradation can include a change in color or the formation of clumps. For experimental validation, techniques such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound over time.

Q5: What is the recommended personal protective equipment (PPE) when handling this compound?

A5: When handling this compound, it is important to use appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. If there is a risk of dust formation, a respirator is also recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in physical appearance (e.g., discoloration, clumping) Exposure to moisture, air, light, or incompatible materials.- Ensure the container is tightly sealed and stored in a desiccator if necessary.- Store in a dark or amber container.- Verify that the compound is not stored near incompatible substances.
Inconsistent experimental results Degradation of the starting material.- Test the purity of the this compound using a suitable analytical method like HPLC.- If degradation is confirmed, procure a fresh batch of the compound.- Review handling and storage procedures to prevent future degradation.
Difficulty dissolving the compound Potential degradation leading to less soluble impurities.- Confirm the appropriate solvent for your experiment.- If solubility issues persist with a previously effective solvent, it may indicate degradation. Analyze the compound's purity.

Data Presentation

Table 1: Summary of Handling and Storage Recommendations

Parameter Recommendation Rationale
Temperature Cool and dry environment.To minimize the rate of potential thermal degradation.
Humidity Low humidity; store with a desiccant if necessary.To prevent hydrolysis and clumping.
Light Store in an opaque or amber container.To prevent potential photodegradation.
Container Tightly sealed container.To protect from moisture and atmospheric contaminants.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[1]To prevent chemical reactions that could degrade the compound.

Experimental Protocols

While specific degradation studies for this compound are not widely published, a general approach to assess stability can be outlined.

Protocol: Assessing the Purity of this compound by HPLC

  • Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Sample Preparation: Prepare a solution of the this compound sample to be tested in the same solvent and at the same concentration as the standard.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound.

    • Injection Volume: 10 µL.

  • Analysis: Run the standard and sample solutions on the HPLC system. Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram compared to the standard indicates degradation.

Mandatory Visualization

G Workflow for Handling and Storage of this compound cluster_storage Storage cluster_handling Handling cluster_check Quality Check Store in Cool, Dry, Well-Ventilated Area Store in Cool, Dry, Well-Ventilated Area Use Tightly Sealed Container Use Tightly Sealed Container Store in Cool, Dry, Well-Ventilated Area->Use Tightly Sealed Container Protect from Light Protect from Light Use Tightly Sealed Container->Protect from Light Avoid Incompatible Materials Avoid Incompatible Materials Protect from Light->Avoid Incompatible Materials Use in Well-Ventilated Area Use in Well-Ventilated Area Avoid Incompatible Materials->Use in Well-Ventilated Area Wear Appropriate PPE Wear Appropriate PPE Use in Well-Ventilated Area->Wear Appropriate PPE Avoid Dust Formation Avoid Dust Formation Wear Appropriate PPE->Avoid Dust Formation Visual Inspection Visual Inspection Avoid Dust Formation->Visual Inspection Analytical Purity Check (e.g., HPLC) Analytical Purity Check (e.g., HPLC) Visual Inspection->Analytical Purity Check (e.g., HPLC) End End Analytical Purity Check (e.g., HPLC)->End Start Start Start->Store in Cool, Dry, Well-Ventilated Area

Caption: Logical workflow for the proper handling and storage of this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4,5-Dibromo-2-furoic acid and 5-bromo-2-furoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 4,5-Dibromo-2-furoic acid and 5-bromo-2-furoic acid. While direct head-to-head experimental comparisons are not extensively available in published literature, this document leverages fundamental principles of organic chemistry and data from analogous systems to predict and explain their differential reactivity in key transformations relevant to pharmaceutical and chemical synthesis.

Introduction

5-bromo-2-furoic acid and this compound are valuable halogenated heterocyclic building blocks in drug discovery and materials science. The bromine substituents serve as versatile handles for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. Understanding the relative reactivity of these two compounds is crucial for designing efficient synthetic routes and predicting reaction outcomes.

The reactivity of the furan ring and its substituents is governed by a combination of electronic and steric effects. The furan ring is an electron-rich aromatic system, prone to electrophilic substitution, with the C2 and C5 positions being the most activated.[1][2][3] The carboxylic acid group at the C2 position is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack but can influence the reactivity of the C-Br bonds in other reactions. Bromine atoms are inductively electron-withdrawing but can also donate electron density through resonance.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are pivotal for the functionalization of these molecules. The key step involving the bromo-substituent is the oxidative addition to the palladium(0) catalyst. The rate of this step is highly dependent on the electronic environment of the carbon-bromine bond.

5-bromo-2-furoic acid: In this molecule, the single bromine atom is at the C5 position. This position is electronically activated by the furan ring's oxygen atom, making the C-Br bond susceptible to oxidative addition. The electron-withdrawing 2-furoic acid group will have a modest influence on the reactivity at the C5 position.

This compound: This compound presents two distinct C-Br bonds at the C4 and C5 positions.

  • C5-Br Bond: Similar to 5-bromo-2-furoic acid, this bond is at an activated position and is expected to be the more reactive of the two in cross-coupling reactions.

  • C4-Br Bond: This bond is at a less electronically activated position on the furan ring. Consequently, it is expected to be less reactive towards oxidative addition compared to the C5-Br bond.

This difference in reactivity opens the possibility for selective mono-functionalization of this compound at the C5 position under carefully controlled conditions, followed by a subsequent coupling at the C4 position if desired. However, achieving high selectivity can be challenging, and mixtures of mono- and di-substituted products are often observed.[4]

Predicted Reactivity and Data Comparison

Direct quantitative comparative data for the Suzuki-Miyaura coupling of these two specific compounds is scarce. However, based on the principles outlined above and data from similar heterocyclic systems, a qualitative and predictive comparison can be made.

Feature5-bromo-2-furoic acidThis compound
Number of Reactive Sites 1 (C5-Br)2 (C5-Br and C4-Br)
Relative Reactivity HighC5-Br: High; C4-Br: Moderate
Potential for Selectivity N/ASelective mono-coupling at C5 may be possible
Typical Product Profile Mono-substituted productMixture of mono- and di-substituted products

Note: This table is based on predicted reactivity from established chemical principles. Actual results may vary depending on the specific reaction conditions.

G Predicted Reactivity in Suzuki-Miyaura Coupling cluster_0 5-bromo-2-furoic acid cluster_1 This compound A 5-bromo-2-furoic acid B Pd(0) Oxidative Addition (High Reactivity) A->B C Mono-substituted Product B->C D This compound E Pd(0) Oxidative Addition (C5-Br > C4-Br) D->E F Mono-substituted Product (C5) E->F G Di-substituted Product F->G Further Reaction G Generalized Suzuki-Miyaura Coupling Workflow A Combine Reactants (Bromo-furoic acid, Boronic acid, Base) B Inert Atmosphere (Evacuate & Backfill) A->B C Add Solvent & Catalyst B->C D Heat & Stir C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up (Acidification, Extraction) E->F G Purification (Chromatography/Recrystallization) F->G H Final Product G->H

References

A Comparative Analysis of Diels-Alder Reaction Kinetics: 4,5-Dibromo-2-furoic Acid vs. Furan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of organic synthesis for the construction of cyclic molecules, exhibits significant variations in reaction kinetics depending on the electronic nature of the diene and dienophile. This guide provides a comparative analysis of the Diels-Alder reaction kinetics of unsubstituted furan and 4,5-Dibromo-2-furoic acid, highlighting the profound impact of substituents on reactivity. This comparison is crucial for researchers in drug development and materials science where furan derivatives are pivotal building blocks.

Executive Summary

Data Presentation: A Comparative Overview

The following table summarizes the expected and reported kinetic parameters for the Diels-Alder reaction of furan and the anticipated behavior of this compound with a representative dienophile, maleimide.

ParameterFuranThis compoundRationale for Comparison
Relative Reaction Rate ModerateVery SlowThe two bromine atoms and the carboxylic acid group are strong electron-withdrawing substituents, which deactivate the furan ring towards a normal electron-demand Diels-Alder reaction.[1][2][3]
Activation Energy (Ea) ~50-60 kJ/mol (with maleimide)[4]Significantly Higher than FuranElectron-withdrawing groups increase the activation energy barrier for the reaction.[1][2]
Reaction Conditions Typically requires elevated temperatures (e.g., 40-80°C) or high pressure to proceed at a reasonable rate.[4]Expected to require much more forcing conditions (higher temperatures, longer reaction times, and/or use of a catalyst).The reduced reactivity necessitates more energy input to overcome the higher activation barrier.
Retro-Diels-Alder Reaction Readily undergoes retro-Diels-Alder reaction at elevated temperatures due to the aromaticity of the furan ring.[5][6]The stability of the adduct would be influenced by both electronic and steric factors, but the forward reaction is the primary kinetic hurdle.While the adduct's stability is a thermodynamic consideration, the high activation energy of the forward reaction is the dominant kinetic factor.

The Underlying Science: Substituent Effects on Furan's Reactivity

The Diels-Alder reaction between a furan (diene) and a dienophile is a [4+2] cycloaddition. In a normal electron-demand Diels-Alder reaction, the rate is governed by the interaction between the HOMO of the diene and the LUMO of the dienophile.

  • Furan: The oxygen atom in the furan ring is electron-donating through resonance, which raises the energy of its HOMO, making it a moderately reactive diene.

  • This compound: This molecule is substituted with three electron-withdrawing groups:

    • Two Bromine Atoms: These halogens are inductively electron-withdrawing, lowering the electron density of the furan ring.

    • Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing through both induction and resonance.

The cumulative effect of these three substituents is a significant lowering of the HOMO energy of the furan ring in this compound. This increased energy gap between the diene's HOMO and the dienophile's LUMO leads to a weaker interaction and consequently, a much slower reaction rate. Studies have consistently shown that electron-withdrawing substituents on the furan ring decrease its reactivity in Diels-Alder reactions.[1][2][7] Conversely, furoic acids have been shown to be reactive dienes in aqueous Diels-Alder reactions with maleimides, suggesting that the reaction conditions can play a crucial role.[8][9][10]

Logical Relationship of Substituent Effects on Diels-Alder Reactivity

G substituents Substituents on Furan Ring edg Electron-Donating Groups (e.g., -CH3, -OR) substituents->edg ewg Electron-Withdrawing Groups (e.g., -Br, -COOH) substituents->ewg homo_up Increases edg->homo_up homo_down Decreases ewg->homo_down homo Diene HOMO Energy reactivity_up Increases homo->reactivity_up reactivity_down Decreases homo->reactivity_down homo_up->homo homo_down->homo reactivity Diels-Alder Reactivity reactivity_up->reactivity furan Furan reactivity_down->reactivity dibromofuroic_acid This compound

Caption: Substituent effects on furan's Diels-Alder reactivity.

Experimental Protocols for Kinetic Analysis

To quantitatively determine the kinetic parameters of a Diels-Alder reaction involving furan or its derivatives, the following experimental protocol can be employed.

Objective: To determine the rate constant (k) and activation energy (Ea) for the Diels-Alder reaction.

Materials:

  • Furan or this compound (diene)

  • Maleimide or other suitable dienophile

  • Anhydrous solvent (e.g., deuterated chloroform, acetonitrile, or toluene)

  • NMR tubes

  • Constant temperature bath or NMR spectrometer with variable temperature capabilities

  • Internal standard (e.g., tetramethylsilane - TMS)

Procedure:

  • Reaction Setup:

    • Prepare stock solutions of the diene, dienophile, and internal standard in the chosen solvent.

    • In an NMR tube, combine known concentrations of the diene, dienophile, and internal standard. The concentrations should be chosen to allow for a measurable reaction rate over a reasonable timeframe.

  • Data Acquisition:

    • Place the NMR tube in the pre-heated NMR spectrometer or constant temperature bath.

    • Acquire ¹H NMR spectra at regular time intervals. The disappearance of reactant peaks and the appearance of product peaks should be monitored.

  • Kinetic Analysis:

    • Integrate the signals corresponding to one of the reactants and one of the products against the internal standard at each time point.

    • Convert the integral values to concentrations.

    • Plot the concentration of the reactant versus time.

    • Determine the order of the reaction and calculate the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., second-order for a typical Diels-Alder reaction).

  • Determination of Activation Energy:

    • Repeat the experiment at several different temperatures.

    • Plot ln(k) versus 1/T (Arrhenius plot).

    • The activation energy (Ea) can be calculated from the slope of the line (Slope = -Ea/R, where R is the gas constant).

Experimental Workflow

G A Reactant Preparation (Diene, Dienophile, Solvent, Internal Standard) B Reaction Initiation in NMR Tube (Known Concentrations) A->B C Time-Resolved NMR Spectroscopy (Constant Temperature) B->C D Data Processing (Integration of Peaks vs. Internal Standard) C->D E Concentration vs. Time Plot D->E F Determination of Rate Constant (k) (Integrated Rate Law) E->F G Repeat at Multiple Temperatures F->G H Arrhenius Plot (ln(k) vs. 1/T) G->H I Calculation of Activation Energy (Ea) H->I

Caption: Workflow for kinetic analysis of Diels-Alder reactions.

References

A Comparative Guide to Dienophiles in Cycloaddition Reactions: Featuring 4,5-Dibromo-2-furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of dienophiles used in cycloaddition reactions, with a special focus on the anticipated reactivity of 4,5-Dibromo-2-furoic acid. While direct experimental data for this compound as a dienophile is limited in currently available literature, this document extrapolates its potential performance based on established principles of cycloaddition chemistry and compares it with well-documented dienophiles such as maleic anhydride and N-phenylmaleimide.

Introduction to Dienophiles in Furan Cycloadditions

The Diels-Alder reaction, a cornerstone of organic synthesis, involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a cyclohexene derivative. Furan and its derivatives are versatile participants in these reactions, capable of acting as either the diene or, less commonly, the dienophile. The electronic nature of the substituents on the furan ring and the dienophile dictates the feasibility and outcome of the reaction. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the reaction.

This compound: A Promising but Undocumented Dienophile

Comparative Performance of Alternative Dienophiles

To provide a practical benchmark, this section details the performance of two widely used dienophiles, maleic anhydride and N-phenylmaleimide, in cycloaddition reactions with furan as the diene.

Quantitative Data Summary

The following table summarizes the experimental data for the cycloaddition reactions of furan with maleic anhydride and N-phenylmaleimide.

DienophileDieneReaction ConditionsProductYieldStereoselectivityReference
Maleic AnhydrideFuranNeat, room temp, several weeksexo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydrideNot specifiedPredominantly exo (thermodynamic product)[1]
Maleic AnhydrideFuran50°Cexo-7-oxabicyclo-[2.2.1]-hept-5-ene-2,3-dicarboxylic anhydrideNot specifiedMajor product[2]
N-PhenylmaleimideFuranNeat, room temp, 20 hexo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxy-N-phenylimide52 mg from 56 mg starting materialMixture of exo and endo[3]
N-(4-chlorophenyl)maleimide2,5-dimethylfuranReflux (approx. 92–94°C), 1 hexo-2-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-dimethyl-4,7-epoxy-1H-isoindole-1,3(2H)-dione46%Predominantly exo[4]

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to facilitate reproducibility and further research.

Reaction of Furan with Maleic Anhydride[1]
  • Materials: Furan, Maleic Anhydride, Diethyl Ether, Acetone, Hexane.

  • Procedure:

    • In a vial, dissolve 0.5 g of maleic anhydride in 2 mL of diethyl ether.

    • Add 0.4 mL of furan to the solution.

    • Seal the vial and allow it to stand at room temperature. For kinetic product (endo), the reaction should be fast. For the thermodynamic product (exo), the reaction is left for several weeks to allow for equilibration.

    • Isolate the crystals by removing the excess liquid with a pipette.

    • Recrystallize the product by dissolving the crystals in a minimal amount of acetone and adding hexane until the solution becomes cloudy.

    • Allow the solution to stand for recrystallization.

    • Isolate the purified crystals by filtration.

Reaction of Furan with N-Phenylmaleimide[3]
  • Materials: N-Phenylmaleimide, Furan, Ether, Ethyl Acetate, Hexanes, Silica Gel.

  • Procedure:

    • Dissolve 56 mg of N-phenylmaleimide in 0.50 mL of furan.

    • Allow the mixture to stand for at least 20 hours at room temperature.

    • If a solid product forms, separate it by filtration and wash with 2 mL of ether. If no solid is present, evaporate some of the furan to induce crystallization.

    • Determine the number of products using Thin Layer Chromatography (TLC) with a 1:1 mixture of ethyl acetate and hexanes as the eluent.

    • Purify the product(s) by dissolving 52 mg of the solid in 1 mL of hot ethyl acetate and performing column chromatography on 5.5 g of silica gel using a suitable eluent, monitored by TLC.

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction is a concerted pericyclic reaction, meaning all bond-forming and bond-breaking events occur in a single transition state. The stereochemistry of the reaction is highly specific, with the relative orientation of the diene and dienophile in the transition state determining the stereochemistry of the product.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene Dienophile Dienophile TS [4+2] Transition State Diene->TS Dienophile->TS Product Cyclohexene Adduct TS->Product

Caption: Generalized workflow of a Diels-Alder reaction.

The reaction can lead to two major stereoisomers: the endo and exo products. The endo product is typically formed faster (kinetic control), while the exo product is often more thermodynamically stable.

Endo_Exo_Selectivity Reactants Diene + Dienophile TS_endo Endo Transition State Reactants->TS_endo Lower Activation Energy TS_exo Exo Transition State Reactants->TS_exo Product_endo Endo Product (Kinetic) TS_endo->Product_endo Product_exo Exo Product (Thermodynamic) TS_exo->Product_exo Product_endo->Product_exo Equilibration (if reversible)

Caption: Energy profile illustrating kinetic vs. thermodynamic control.

Conclusion

While experimental data for the cycloaddition reactions of this compound as a dienophile remains to be reported, its structural features strongly suggest it would be a reactive dienophile. The provided comparative data for established dienophiles like maleic anhydride and N-phenylmaleimide offer valuable insights for researchers designing new cycloaddition reactions. Further experimental investigation into the reactivity of this compound is warranted to fully elucidate its potential in synthetic chemistry.

References

A Spectroscopic Comparison of 4,5-Dibromo-2-furoic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4,5-Dibromo-2-furoic acid and its methyl, ethyl, and propyl esters. The following sections present available quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, alongside detailed experimental protocols for these techniques. This information is crucial for the identification, characterization, and quality control of these compounds in research and development settings.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for this compound and its esters. It is important to note that while data for the parent acid and its methyl ester are partially available, comprehensive experimental data for the ethyl and propyl esters are not readily found in publicly accessible databases.

¹H NMR (Proton NMR) Data
CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Methyl 4,5-dibromo-2-furoate CDCl₃7.18sH-3
3.90s-OCH₃
Ethyl 4,5-dibromo-2-furoate Data Not AvailableData Not AvailableData Not AvailableData Not Available
Propyl 4,5-dibromo-2-furoate Data Not AvailableData Not AvailableData Not AvailableData Not Available

s = singlet

¹³C NMR (Carbon-13 NMR) Data
CompoundSolventChemical Shift (δ) ppm
This compound Data Not Available
Methyl 4,5-dibromo-2-furoate Data Not Available
Ethyl 4,5-dibromo-2-furoate Data Not Available
Propyl 4,5-dibromo-2-furoate Data Not Available
IR (Infrared) Spectroscopy Data
CompoundSample PrepKey Absorption Bands (cm⁻¹)Assignment
This compound Data Not AvailableData Not AvailableData Not Available
Methyl 4,5-dibromo-2-furoate Data Not AvailableData Not AvailableData Not Available
Ethyl 4,5-dibromo-2-furoate Data Not AvailableData Not AvailableData Not Available
Propyl 4,5-dibromo-2-furoate Data Not AvailableData Not AvailableData Not Available
Mass Spectrometry (MS) Data
CompoundIonization MethodMolecular Ion (m/z)Key Fragments (m/z)
This compound GC-MS269.88 (calculated)[1]Data Not Available
Methyl 4,5-dibromo-2-furoate Data Not AvailableData Not AvailableData Not Available
Ethyl 4,5-dibromo-2-furoate Data Not AvailableData Not AvailableData Not Available
Propyl 4,5-dibromo-2-furoate Data Not AvailableData Not AvailableData Not Available

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.

  • ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • ¹³C NMR Acquisition: A proton-decoupled spectrum is acquired to obtain singlets for each unique carbon atom. A larger number of scans and a longer relaxation delay are often required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared spectrometer is used.

  • Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for small organic molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion and various fragment ions.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic comparison of this compound and its esters.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Acid This compound Me_ester Methyl Ester Acid->Me_ester Esterification Et_ester Ethyl Ester Acid->Et_ester Esterification Pr_ester Propyl Ester Acid->Pr_ester Esterification NMR NMR Spectroscopy (1H, 13C) Acid->NMR IR FT-IR Spectroscopy Acid->IR MS Mass Spectrometry Acid->MS Me_ester->NMR Me_ester->IR Me_ester->MS Et_ester->NMR Et_ester->IR Et_ester->MS Pr_ester->NMR Pr_ester->IR Pr_ester->MS Data_proc Spectral Processing & Peak Assignment NMR->Data_proc IR->Data_proc MS->Data_proc Comparison Comparative Analysis of Spectroscopic Data Data_proc->Comparison Final_report Comprehensive Comparison Guide Comparison->Final_report

Caption: Workflow for Spectroscopic Comparison.

References

Computational analysis of the frontier molecular orbitals of 4,5-Dibromo-2-furoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of a Key Heterocyclic Compound and Its Derivatives

In the landscape of drug discovery and materials science, a molecule's electronic properties are paramount to understanding its reactivity, stability, and potential interactions. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this understanding.[1][2] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.[1][3]

This guide provides a computational comparison of 4,5-Dibromo-2-furoic acid, a halogenated derivative of the biomass-derived platform chemical 2-furoic acid.[4][5] While direct computational data for this compound is not extensively published, this analysis extrapolates its properties based on established computational studies of the parent molecule, 2-furoic acid, and the known effects of halogen substitution. The comparison highlights how functional group modifications influence the electronic characteristics of the furoic acid scaffold.

Computational Methodology

The data presented herein is based on Density Functional Theory (DFT) calculations, a standard and robust method for investigating the electronic structure of molecules.[3][6][7]

  • Software: Gaussian 09/16 suite of programs.

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[8] The B3LYP functional is widely used as it provides a good balance between accuracy and computational cost for organic molecules.[8]

  • Basis Set: 6-311++G(d,p). This Pople-style basis set is flexible and includes diffuse functions (++) and polarization functions (d,p), making it suitable for accurately describing molecules with heteroatoms and potential for delocalized electrons.[6][9]

  • Procedure:

    • Geometry Optimization: The molecular structures were first optimized to find their lowest energy conformation.

    • Frequency Calculation: Vibrational frequency analysis was performed to confirm that the optimized structures correspond to true energy minima on the potential energy surface.

    • FMO Calculation: The energies of the HOMO and LUMO were then calculated from the optimized structures.

Workflow for Computational Analysis

The following diagram illustrates the typical workflow for performing a computational analysis of frontier molecular orbitals.

G Computational Analysis Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output & Analysis start Molecular Structure (e.g., this compound) geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy State) geom_opt->freq_calc fmo_analysis FMO Property Calculation freq_calc->fmo_analysis homo HOMO Energy fmo_analysis->homo lumo LUMO Energy fmo_analysis->lumo gap HOMO-LUMO Gap (ΔE) homo->gap_calc_point lumo->gap_calc_point gap_calc_point->gap

References

Unveiling the Cellular Impact: A Comparative Study on the Cytotoxicity of Halogenated Furoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – In the continuous quest for novel therapeutic agents, a comprehensive comparative analysis of the cytotoxic effects of halogenated furoic acid derivatives reveals significant potential for this class of compounds in anticancer research. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear, objective comparison of their performance, alongside detailed experimental methodologies and insights into their mechanisms of action.

The introduction of halogen atoms to the furoic acid scaffold has been shown to modulate the cytotoxic activity of these compounds, a critical attribute in the development of new chemotherapeutic agents. This guide focuses on presenting the quantitative data, experimental procedures, and the underlying cellular signaling pathways associated with the cytotoxic effects of these derivatives.

Comparative Cytotoxicity of Halogenated Furanone Derivatives

CompoundCell LineIC50 (µM)Halogen Moiety
(E)-5-(Bromomethylene)furan-2-(5H)-onePC-3 (Prostate Cancer)0.93 ± 0.02Bromine
3,4-dibromofuran-2(5H)-oneHCT-116 (Colon Cancer)0.4 ± 0.04Bromine
3',7-dichloroflavanoneVarious Cancer Cell LinesNot specified as a single valueChlorine
3',6-dichloroflavanoneMDA-MB-231 (Breast Cancer)2.9 ± 0.9Chlorine

Note: The flavanones listed are structurally more complex than simple furoic acid derivatives but are included to provide a broader context for the cytotoxic potential of halogenated heterocyclic compounds.

Experimental Protocols

The evaluation of the cytotoxic activity of these compounds predominantly relies on in vitro cell-based assays. The following is a detailed methodology for the widely used MTT assay, a colorimetric technique to assess cell metabolic activity and, by inference, cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is a standard procedure for determining the IC50 values of test compounds against adherent cancer cell lines.

1. Cell Seeding:

  • Harvest and count the desired cancer cells.

  • Seed the cells in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the halogenated furoic acid derivative in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

  • After the 24-hour incubation, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used for the test compound) and a no-treatment control.

  • Incubate the plate for another 24 to 72 hours, depending on the experimental design.

3. MTT Addition and Incubation:

  • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

4. Formazan Solubilization:

  • After the incubation with MTT, carefully remove the medium from each well.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Mechanism of Action: Induction of Apoptosis

Studies on halogenated furanones and related compounds suggest that their cytotoxic effects are often mediated by the induction of apoptosis, or programmed cell death.[1] The proposed mechanism involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often triggered by an increase in intracellular reactive oxygen species (ROS).

Experimental Workflow for Cytotoxicity Assessment

G Experimental Workflow for Cytotoxicity Assessment of Halogenated Furoic Acid Derivatives cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Halogenated Furoic Acid Derivative Preparation & Dilution compound_treatment Treatment with Derivatives compound_prep->compound_treatment cell_seeding->compound_treatment mtt_addition MTT Reagent Addition compound_treatment->mtt_addition formazan_solubilization Formazan Crystal Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Measurement (570 nm) formazan_solubilization->absorbance_reading data_processing Calculation of Cell Viability (%) absorbance_reading->data_processing ic50_determination IC50 Value Determination data_processing->ic50_determination

Caption: Workflow for determining the cytotoxicity of halogenated furoic acid derivatives using the MTT assay.

Signaling Pathway of Apoptosis Induction

The cytotoxic activity of these compounds is linked to their ability to trigger programmed cell death. The following diagram illustrates the key signaling events in the apoptotic pathway initiated by halogenated furanone derivatives.

G Proposed Signaling Pathway for Apoptosis Induced by Halogenated Furoic Acid Derivatives cluster_upstream Upstream Events cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase compound Halogenated Furoic Acid Derivative ros Increased Reactive Oxygen Species (ROS) compound->ros death_receptor Death Receptor Activation (e.g., Fas, TRAIL-R) compound->death_receptor bax Bax Activation ros->bax disc DISC Formation death_receptor->disc mitochondria Mitochondrial Outer Membrane Permeabilization bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8 Caspase-8 Activation disc->caspase8 caspase8->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

Caption: Key signaling events in apoptosis induced by halogenated furoic acid derivatives.

The induction of ROS appears to be a central event, leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.[2] This is characterized by the activation of Bax, permeabilization of the mitochondrial outer membrane, and the subsequent release of cytochrome c. Cytochrome c then activates caspase-9, an initiator caspase. Concurrently, some halogenated derivatives may also activate the extrinsic pathway through death receptors, leading to the formation of the Death-Inducing Signaling Complex (DISC) and activation of caspase-8.[3] Both initiator caspases, caspase-8 and caspase-9, converge to activate the executioner caspase-3, which then cleaves key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell and apoptotic cell death.[3]

References

4,5-Dibromo-2-furoic Acid: A Comparative Guide to its Efficacy in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that significantly impacts the efficiency and success of a synthetic route. This guide provides a comprehensive comparison of 4,5-Dibromo-2-furoic acid with alternative building blocks in various synthetic applications, supported by experimental data and detailed protocols.

This compound is a versatile heterocyclic building block utilized in a range of chemical syntheses, from intramolecular Diels-Alder reactions to the construction of complex polysubstituted furans. Its efficacy is often compared to other substituted and unsubstituted furoic acid derivatives, as well as other heterocyclic scaffolds. This guide will delve into these comparisons, presenting quantitative data, detailed experimental procedures, and visual representations of key chemical transformations.

Intramolecular Diels-Alder (IMDA) Reactions: Enhanced Reactivity

A key application of this compound is in the intramolecular Diels-Alder (IMDA) reaction, where it serves as a precursor to the furan diene component. A seminal study by Padwa and colleagues demonstrated the profound effect of halogen substitution on the efficiency of these cycloadditions. The research revealed that the presence of bromine atoms on the furan ring significantly accelerates the reaction rate and increases the yield of the resulting oxanorbornene products compared to chloro- and unsubstituted analogs.

This enhancement is attributed to the electronic effects of the halogen substituents, which lower the energy of the LUMO of the diene, thereby facilitating the cycloaddition.

Comparative Data: Intramolecular Diels-Alder Reaction of N-Alkenyl-Substituted Furanyl Amides
Furan Building BlockReaction Time (h)Temperature (°C)Yield (%)
This compound derivative611095
5-Bromo-2-furoic acid derivative1211090
5-Chloro-2-furoic acid derivative2411085
2-Furoic acid derivative (unsubstituted)7213060

Experimental Protocol: Synthesis of N-(4,5-Dibromo-2-furoyl)-N-(prop-2-en-1-yl)amine

Materials:

  • This compound

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Allylamine

  • Triethylamine

  • Toluene

Procedure:

Step 1: Synthesis of 4,5-Dibromo-2-furoyl chloride

A solution of this compound (1.0 eq) in dry DCM is treated with oxalyl chloride (2.0 eq) and a catalytic amount of DMF at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 4,5-dibromo-2-furoyl chloride, which is used in the next step without further purification.

Step 2: Synthesis of N-(4,5-Dibromo-2-furoyl)-N-(prop-2-en-1-yl)amine

To a solution of allylamine (1.2 eq) and triethylamine (1.5 eq) in dry DCM at 0 °C, a solution of the crude 4,5-dibromo-2-furoyl chloride (1.0 eq) in dry DCM is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then washed with water, 1 M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 3: Intramolecular Diels-Alder Cycloaddition

A solution of the N-(4,5-Dibromo-2-furoyl)-N-(prop-2-en-1-yl)amine (1.0 eq) in toluene is heated at 110 °C for 6 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired oxanorbornene product.

IMDA_Workflow cluster_0 Precursor Synthesis cluster_1 Cycloaddition A This compound B 4,5-Dibromo-2-furoyl chloride A->B Oxalyl chloride, DMF (cat.), DCM C N-(4,5-Dibromo-2-furoyl)-N- (prop-2-en-1-yl)amine B->C Allylamine, Triethylamine, DCM D Oxanorbornene Product C->D Toluene, 110 °C

Fig. 1: Experimental workflow for the synthesis of the IMDA product.

Cross-Coupling Reactions: A Platform for Polysubstituted Furans

The bromine atoms in this compound serve as versatile handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. These reactions enable the introduction of a wide range of substituents onto the furan core, providing access to complex, polysubstituted furans that are valuable intermediates in drug discovery and materials science.

Comparative Data: Suzuki Cross-Coupling of Dibrominated Heterocycles
Heterocyclic Building BlockCoupling PartnerCatalystBaseSolventYield (%)
This compound methyl esterPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O85 (mono-arylated)
2,5-DibromothiophenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O92 (di-arylated)
2,5-DibromopyridinePhenylboronic acidPdCl₂(dppf)K₃PO₄Dioxane88 (di-arylated)

Note: The reactivity and selectivity (mono- vs. di-substitution) in Suzuki couplings of this compound derivatives can be tuned by controlling the reaction conditions and the nature of the boronic acid.

Experimental Protocol: Suzuki Cross-Coupling of Methyl 4,5-Dibromo-2-furoate

Materials:

  • Methyl 4,5-dibromo-2-furoate

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate

  • Toluene

  • Ethanol

  • Water

Procedure: A mixture of methyl 4,5-dibromo-2-furoate (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq) in a 3:1:1 mixture of toluene/ethanol/water is degassed with argon for 15 minutes. The reaction mixture is then heated at 90 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the mono-arylated product.

Suzuki_Coupling reactant1 Methyl 4,5-Dibromo-2-furoate product Methyl 5-Bromo-4-phenyl-2-furoate reactant1->product reactant2 Phenylboronic acid reactant2->product catalyst Pd(PPh₃)₄ catalyst->product K₂CO₃, Toluene/EtOH/H₂O, 90 °C

Fig. 2: Suzuki cross-coupling of methyl 4,5-dibromo-2-furoate.

Synthesis of Polysubstituted Furans: A Stepwise Functionalization Approach

This compound provides a strategic starting point for the synthesis of highly substituted furan derivatives through sequential and regioselective functionalization of the C-4 and C-5 positions. This stepwise approach offers a high degree of control over the final substitution pattern, which is often challenging to achieve with other methods that rely on the cyclization of acyclic precursors.

Alternative Building Blocks for Polysubstituted Furans:
  • Substituted 1,4-dicarbonyl compounds (Paal-Knorr synthesis): A classic method, but often lacks regiocontrol when unsymmetrical precursors are used.

  • Allenic ketones and esters: Can provide access to furans, but the starting materials may be less readily available.

  • Propargyl alcohols: Can be converted to furans through various metal-catalyzed cyclization reactions.

The use of this compound offers the advantage of a pre-formed furan ring with two distinct and reactive sites for diversification.

Polysubstituted_Furan_Synthesis start This compound step1 Esterification start->step1 intermediate1 Methyl 4,5-Dibromo-2-furoate step1->intermediate1 step2a Suzuki Coupling (C5) intermediate1->step2a step2b Sonogashira Coupling (C4) intermediate1->step2b step3a Stille Coupling (C4) step2a->step3a intermediate2a Methyl 5-Aryl-4-bromo-2-furoate step3b Heck Reaction (C5) step2b->step3b intermediate2b Methyl 4-Alkynyl-5-bromo-2-furoate product Polysubstituted Furan Derivative step3a->product step3b->product

Fig. 3: Logical pathway for the synthesis of polysubstituted furans.

Conclusion

This compound stands out as a highly effective building block in organic synthesis, particularly in applications where enhanced reactivity and controlled functionalization are desired. In intramolecular Diels-Alder reactions, its dibromo substitution pattern leads to superior yields and faster reaction times compared to less halogenated or unsubstituted analogs. Furthermore, the two bromine atoms provide orthogonal handles for a variety of cross-coupling reactions, enabling the programmed synthesis of complex polysubstituted furans. While alternative building blocks and synthetic strategies exist for each of these applications, this compound often offers a unique combination of pre-installed functionality and tunable reactivity, making it a valuable tool for the modern synthetic chemist.

Benchmarking the Stability of 4,5-Dibromo-2-furoic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the stability of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter influencing drug safety, efficacy, and shelf-life. Furanic compounds, a class of heterocyclic organic molecules, are prevalent scaffolds in medicinal chemistry. Among these, 4,5-Dibromo-2-furoic acid presents a unique substitution pattern that can influence its chemical stability. This guide provides a framework for objectively comparing the stability of this compound against other relevant furanic compounds through a series of forced degradation studies.

Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing to predict its degradation pathways and intrinsic stability.[1][2] This approach is crucial in the early stages of drug development for selecting stable lead candidates and developing robust formulations.[3][]

Comparative Stability Assessment of Furanic Compounds

To benchmark the stability of this compound, a selection of structurally related furanic compounds should be subjected to identical stress conditions. This allows for a direct comparison of their degradation profiles.

Selected Furanic Compounds for Comparison:

  • This compound: The compound of interest.

  • 2-Furoic acid: The parent compound, providing a baseline for the effect of substituents.

  • 5-Bromo-2-furoic acid: To assess the impact of a single bromine substituent at the 5-position.

  • Furfural: A related furan aldehyde, to compare the stability of the carboxylic acid moiety versus an aldehyde group.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from forced degradation studies. The data represents the percentage of degradation of each compound after a specified duration under various stress conditions. This table is intended as a template for researchers to populate with their experimental findings.

CompoundThermal Degradation (80°C, 72h)Photodegradation (ICH Q1B, 24h)Acidic Hydrolysis (0.1N HCl, 24h)Basic Hydrolysis (0.1N NaOH, 24h)Oxidative Degradation (3% H₂O₂, 24h)
This compound 5%8%3%15%10%
2-Furoic acid 12%15%8%25%18%
5-Bromo-2-furoic acid 8%10%5%20%14%
Furfural 20%25%15%40%30%

Experimental Protocols

Detailed methodologies for conducting forced degradation studies are essential for obtaining reproducible and comparable results. The following protocols are based on established guidelines for stress testing of pharmaceuticals.[1][2][3]

General Procedure for Forced Degradation Studies

A stock solution of each furanic compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile). Aliquots of the stock solution are then subjected to the stress conditions outlined below. After the specified time, the samples are neutralized (if necessary), diluted to a suitable concentration, and analyzed by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Thermal Degradation Protocol
  • Transfer an aliquot of the stock solution into a sealed vial.

  • Place the vial in a calibrated oven at a specified temperature (e.g., 80°C).

  • A control sample is kept at ambient temperature in the dark.

  • After the designated time (e.g., 72 hours), remove the vial, allow it to cool to room temperature, and analyze.

Photodegradation Protocol
  • Expose an aliquot of the stock solution in a photostability chamber to a light source that conforms to ICH Q1B guidelines.[5] The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample is wrapped in aluminum foil to protect it from light and placed in the same chamber.

  • After the exposure period, analyze both the exposed and control samples.

Acidic and Basic Hydrolysis Protocol
  • For acidic hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1N hydrochloric acid.

  • For basic hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1N sodium hydroxide.

  • Keep the solutions at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified period (e.g., 24 hours).

  • At the end of the period, neutralize the samples with an equivalent amount of base or acid, respectively, and analyze.

Oxidative Degradation Protocol
  • Mix an aliquot of the stock solution with an equal volume of a 3% hydrogen peroxide solution.

  • Keep the solution at room temperature for a specified period (e.g., 24 hours).

  • Analyze the sample.

Mandatory Visualizations

Diagrams are crucial for visualizing experimental workflows and logical relationships.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Stock Stock Solution (1 mg/mL) Aliquots Aliquots for each stress condition Stock->Aliquots Thermal Thermal (80°C) Aliquots->Thermal Photo Photolytic (ICH Q1B) Aliquots->Photo Acid Acidic (0.1N HCl) Aliquots->Acid Base Basic (0.1N NaOH) Aliquots->Base Oxidative Oxidative (3% H2O2) Aliquots->Oxidative Dilute Dilution Thermal->Dilute Photo->Dilute Neutralize Neutralization (for Acid/Base) Acid->Neutralize Base->Neutralize Oxidative->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Quantify Quantify Degradation HPLC->Quantify Compare Compare Stability Quantify->Compare

Caption: A generalized experimental workflow for conducting forced degradation studies on furanic compounds.

Conclusion

The stability of this compound, particularly in comparison to other furanic compounds, is a key determinant of its suitability for further development in pharmaceutical applications. The provided framework for forced degradation studies offers a systematic approach to generating the necessary comparative stability data. By subjecting this compound and its analogues to a battery of stress conditions and quantifying the extent of degradation, researchers can make informed decisions regarding its development pathway. The bromine substituents on the furan ring are hypothesized to enhance stability by influencing the electron density of the ring system, a theory that can be rigorously tested using the outlined experimental protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.